molecular formula C8H5N3 B1267360 1H-Benzimidazole-5-carbonitrile CAS No. 6287-83-8

1H-Benzimidazole-5-carbonitrile

カタログ番号: B1267360
CAS番号: 6287-83-8
分子量: 143.15 g/mol
InChIキー: NICYTXJGZRYCEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Benzimidazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12001. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYTXJGZRYCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978611
Record name 1H-Benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-83-8
Record name 6287-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-5-carbonitrile is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its synthesis, and its potential applications in drug discovery, based on available scientific literature and chemical databases. Due to a notable lack of specific experimental data for this particular derivative, information from closely related analogs is included to provide a comparative context.

Chemical and Physical Properties

This compound, with the CAS Number 6287-83-8, is a small molecule with the molecular formula C₈H₅N₃ and a molecular weight of 143.15 g/mol .[3][4] Its structure consists of a fused benzene and imidazole ring system, with a nitrile group substituted at the 5-position.

Quantitative Data
PropertyThis compound (CAS: 6287-83-8)1H-Benzimidazole (CAS: 51-17-2)1,2-dimethyl-1H-benzimidazole-5-carbonitrile (CAS: 80073-14-9)
Molecular Formula C₈H₅N₃[3]C₇H₆N₂[5]C₁₀H₉N₃[6]
Molecular Weight 143.15 g/mol [3]118.14 g/mol [5]171.20 g/mol [6]
Melting Point Data not available170-172 °C[5]Data not available
Boiling Point Data not available>360 °C[5]Data not available
Solubility Data not availableWater: Sparingly soluble. Organic Solvents: Soluble in ethanol, diethyl ether, and acetone.[5]Physical Form: Solid[6]
pKa Data not available5.55 (basic)[5]Data not available
Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently reported. However, characteristic spectral features can be inferred from the analysis of related benzimidazole derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene and imidazole rings. The N-H proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift. For the related compound, 1-methyl-1H-benzimidazole-5-carbonitrile, a ¹H NMR spectrum is available.[7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the nitrile group is expected to appear in the range of 115-125 ppm. The carbons of the aromatic rings will resonate in the region of 110-150 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. The N-H stretching vibration of the imidazole ring would be observed as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 143.15). Fragmentation patterns would be characteristic of the benzimidazole ring system.

Synthesis and Reactivity

General Experimental Protocol for Benzimidazole Synthesis

A plausible synthetic route to this compound would involve the reaction of 3,4-diaminobenzonitrile with formic acid.

Reaction:

Procedure:

  • A mixture of 3,4-diaminobenzonitrile (1 equivalent) and formic acid (excess, can also act as a solvent) is heated at reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess formic acid is removed under reduced pressure.

  • The residue is neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

A patent for the preparation of benzimidazole derivatives describes a method using a low-cost starting material and avoiding additional separation processes.[8]

Reactivity

The benzimidazole ring system is generally stable. The imidazole nitrogen atoms can act as nucleophiles or bases. The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further chemical modifications and the synthesis of a diverse library of derivatives.

Biological Activity and Applications in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][9][10] The nitrile group can significantly influence the electronic properties and binding interactions of the molecule with biological targets.

Known Mechanisms of Action for Benzimidazole Derivatives

Benzimidazole-containing compounds have been shown to exert their biological effects through various mechanisms:

  • Enzyme Inhibition: Many benzimidazole derivatives act as inhibitors of key enzymes. For instance, they are known to inhibit kinases, topoisomerases, and polymerases, which are crucial for cell signaling, DNA replication, and microbial growth.[1][11]

  • Microtubule Disruption: Some benzimidazoles, particularly anthelmintic agents, function by binding to β-tubulin and inhibiting microtubule polymerization, leading to disruption of cell division and other essential cellular processes.

  • DNA Intercalation: The planar aromatic structure of the benzimidazole ring allows some derivatives to intercalate into the DNA double helix, interfering with DNA replication and transcription.

Potential Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, based on the activities of related compounds, it could potentially be involved in pathways related to cell cycle regulation, apoptosis, and microbial biosynthesis. The nitrile substituent may play a role in modulating the affinity and selectivity for specific biological targets.

The following diagram illustrates a general workflow for the synthesis and initial biological screening of a novel benzimidazole derivative like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening 3,4-diaminobenzonitrile 3,4-diaminobenzonitrile Condensation Condensation 3,4-diaminobenzonitrile->Condensation Formic Acid Formic Acid Formic Acid->Condensation This compound This compound Condensation->this compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Purity Purity NMR->Purity IR->Purity MS->Purity In vitro assays In vitro assays Purity->In vitro assays Target Identification Target Identification In vitro assays->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization

A generalized workflow for the synthesis and evaluation of this compound.

The following diagram illustrates a simplified representation of a potential mechanism of action for a benzimidazole-based enzyme inhibitor.

G cluster_cellular Cellular Environment Benzimidazole_Derivative 1H-Benzimidazole- 5-carbonitrile Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Benzimidazole_Derivative->Enzyme binds to active site Product Product Enzyme->Product converts to Inhibition X Enzyme->Inhibition Substrate Substrate Substrate->Enzyme binds to Biological_Process Cellular Process (e.g., Proliferation, Replication) Product->Biological_Process promotes

Potential inhibitory mechanism of a benzimidazole derivative on a target enzyme.

Conclusion

This compound is a molecule of significant interest to the drug discovery community due to its privileged benzimidazole core and the versatile nitrile functionality. While specific experimental data on its basic properties are currently limited, this guide provides a framework for its synthesis, characterization, and potential biological activities based on the well-established chemistry and pharmacology of the benzimidazole class. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound. The provided general protocols and workflows can serve as a valuable starting point for researchers initiating studies on this compound and its derivatives.

References

1H-Benzimidazole-5-carbonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-5-carbonitrile is a heterocyclic aromatic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry due to their structural similarity to purine nucleosides, allowing for diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its potential as an anticancer agent through the inhibition of tubulin polymerization.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a fused benzene and imidazole ring, with a nitrile (-C≡N) group attached to the 5-position of the benzimidazole core.

Chemical Structure:

IUPAC Name: this compound.[1]

It is important to note that benzimidazole exists in two tautomeric forms where the hydrogen atom can reside on either of the two nitrogen atoms. This means that this compound and 1H-Benzimidazole-6-carbonitrile are tautomers and often exist in equilibrium. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging this tautomerism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Molecular FormulaC₈H₅N₃PubChem[2]
Molecular Weight143.15 g/mol PubChem[2]
XLogP31.5PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count0PubChem[2]
Exact Mass143.048347172PubChem[2]
Topological Polar Surface Area52.5 ŲPubChem[2]
Heavy Atom Count11PubChem[2]
Complexity193PubChem[2]

Experimental Protocols: Synthesis of Benzimidazole Derivatives

General Experimental Protocol for the Synthesis of 2-Substituted Benzimidazoles:

Materials:

  • o-phenylenediamine derivative (e.g., 3,4-diaminobenzonitrile for the synthesis of a precursor to this compound)

  • Aromatic aldehyde

  • Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent

  • Ethanol

  • Water

  • n-hexane

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative (2 mmol) and the aromatic aldehyde (2 mmol) in a 9:1 (v/v) mixture of ethanol and water (20 mL).[3]

  • Add sodium metabisulfite (4 mmol) to the mixture.[3]

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Wash the solid residue with water and n-hexane to remove impurities.[3]

  • Dry the purified product under reduced pressure at 80 °C.[3]

This general protocol can be adapted for the synthesis of this compound by using 3,4-diaminobenzonitrile as the starting o-phenylenediamine. The reaction would likely proceed through the formation of the benzimidazole ring, yielding the desired product. Further optimization of reaction conditions may be required to achieve high yields.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic effects.[4] The anticancer properties of many benzimidazole-containing compounds are attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[5][6][7]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drug development.[6]

Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors.[5][6][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[6] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[7]

While direct experimental evidence for this compound as a tubulin polymerization inhibitor is not yet available in the provided search results, its structural similarity to other known benzimidazole-based inhibitors suggests that this is a plausible mechanism of action.

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the proposed signaling pathway for the anticancer activity of this compound through the inhibition of tubulin polymerization.

G Proposed Anticancer Mechanism of this compound cluster_cellular_effects Cellular Effects This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Microtubule Disruption Microtubule Disruption Tubulin Dimer->Microtubule Disruption Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Microtubule Disruption->Mitotic Spindle Formation Inhibition G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of benzimidazole derivatives as potential anticancer agents.

G Experimental Workflow for Benzimidazole Derivatives Start Start Synthesis Synthesis of Benzimidazole Derivative Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In vitro Screening In vitro Anticancer Screening (e.g., MTT assay) Characterization->In vitro Screening Mechanism of Action Studies Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) In vitro Screening->Mechanism of Action Studies Active Compounds End End In vitro Screening->End Inactive Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->Synthesis Iterative Process Lead Optimization->End Optimized Lead

Caption: A typical workflow for the development of benzimidazole-based anticancer agents.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active benzimidazoles. Its structural features suggest the potential for anticancer activity, possibly through the inhibition of tubulin polymerization, a validated target in oncology. This technical guide has provided a foundational understanding of its chemical properties, a general synthesis approach, and a proposed mechanism of action. Further experimental validation is required to fully elucidate the therapeutic potential of this compound and to confirm its specific biological targets and signaling pathways. The provided experimental workflows can serve as a guide for researchers in the design and execution of such studies.

References

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for producing 1H-Benzimidazole-5-carbonitrile, a key building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.

Introduction

This compound is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds. Its structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, efficient and scalable synthetic routes to this molecule are of significant interest to researchers in academia and the pharmaceutical industry. This guide focuses on the most prominent and practical synthetic strategies, primarily involving the cyclocondensation of ortho-phenylenediamine precursors.

Core Synthesis Pathways

The most direct and widely applicable method for the synthesis of the benzimidazole core is the condensation of an o-phenylenediamine with a one-carbon synthon. In the case of this compound, the key starting material is 3,4-diaminobenzonitrile.

Pathway 1: Phillips-Ladenburg Synthesis from 3,4-Diaminobenzonitrile and Formic Acid

The Phillips-Ladenburg synthesis is a classic and robust method for the preparation of benzimidazoles involving the reaction of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst or under thermal conditions. For the synthesis of this compound, 3,4-diaminobenzonitrile is reacted with formic acid.

Reaction Scheme:

G cluster_0 3,4-Diaminobenzonitrile cluster_1 Formic Acid cluster_2 This compound 3,4-Diaminobenzonitrile reaction_node Heat 3,4-Diaminobenzonitrile->reaction_node + Formic Acid Formic Acid->reaction_node This compound reaction_node->this compound - 2H₂O

A schematic representation of the synthesis of this compound.

Reaction Mechanism:

The reaction proceeds through an initial acylation of one of the amino groups of 3,4-diaminobenzonitrile by formic acid to form an N-formyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the formyl group. The subsequent dehydration of the resulting dihydro-benzimidazole intermediate yields the aromatic this compound.

G A 3,4-Diaminobenzonitrile + HCOOH B N-Formyl Intermediate A->B Acylation C Dihydro-benzimidazole Intermediate B->C Intramolecular Cyclization D This compound C->D Dehydration (-H₂O)

Mechanism of the Phillips-Ladenburg synthesis of this compound.

Pathway 2: Synthesis from 4-Amino-3-nitrobenzonitrile

An alternative pathway involves the synthesis of the key intermediate, 3,4-diaminobenzonitrile, from the more readily available 4-amino-3-nitrobenzonitrile. This two-step process begins with the reduction of the nitro group, followed by the cyclocondensation as described in Pathway 1.

Reaction Scheme:

G cluster_0 4-Amino-3-nitrobenzonitrile cluster_1 3,4-Diaminobenzonitrile cluster_2 This compound start intermediate start->intermediate Reduction (e.g., H₂, Pd/C) product intermediate->product Cyclocondensation (e.g., HCOOH, Heat)

A two-step synthesis of this compound from 4-amino-3-nitrobenzonitrile.

Experimental Protocols

The following protocols are based on well-established and reliable procedures for benzimidazole synthesis.

Protocol 1: Synthesis of this compound from 3,4-Diaminobenzonitrile

This protocol is adapted from the general and highly reliable procedure for benzimidazole synthesis published in Organic Syntheses.[1]

Materials:

  • 3,4-Diaminobenzonitrile

  • 90% Formic Acid

  • 10% Sodium Hydroxide Solution

  • Decolorizing Carbon

  • Ice-cold Water

Procedure:

  • In a round-bottomed flask, treat 3,4-diaminobenzonitrile (1.0 mole) with 90% formic acid (1.5 moles).

  • Heat the mixture in a water bath at 100°C for two hours.

  • After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.

  • Collect the crude this compound by suction filtration and wash with ice-cold water.

  • For purification, dissolve the crude product in boiling water.

  • Add decolorizing carbon and digest for fifteen minutes.

  • Filter the hot solution rapidly.

  • Cool the filtrate to 10-15°C to crystallize the product.

  • Filter the purified product, wash with a small amount of cold water, and dry at 100°C.

Expected Yield: Based on the synthesis of unsubstituted benzimidazole, a yield of 80-85% can be anticipated.[1]

Protocol 2: Synthesis of 3,4-Diaminobenzonitrile from 4-Amino-3-nitrobenzonitrile

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Celite

Procedure:

  • To a solution of 4-amino-3-nitrobenzonitrile in methanol, add 10% Pd/C catalyst.

  • Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3,4-diaminobenzonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of benzimidazoles based on the Phillips-Ladenburg methodology.

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
o-Phenylenediamine90% Formic Acid100283-85[1]
4-Amino-3-nitrobenzonitrileH₂, 10% Pd/CRoom Temp.-High(General Reduction)

Logical Workflow Diagram

The overall synthetic strategy can be visualized as a workflow, starting from the precursor and leading to the final product.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product start_1 4-Amino-3-nitrobenzonitrile step_1 Reduction start_1->step_1 start_2 3,4-Diaminobenzonitrile step_2 Cyclocondensation start_2->step_2 step_1->start_2 purification Filtration & Recrystallization step_2->purification product This compound purification->product

A workflow diagram illustrating the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Phillips-Ladenburg condensation of 3,4-diaminobenzonitrile with formic acid represents the most direct and efficient route. The precursor, 3,4-diaminobenzonitrile, can be conveniently prepared from 4-amino-3-nitrobenzonitrile. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1H-Benzimidazole-5-carbonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Benzimidazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details its historical context, synthesis, physicochemical properties, and its significance in the development of therapeutic agents.

Discovery and History

The first synthesis of the parent benzimidazole ring system was reported by Hoebrecker in 1872.[1][2] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide, followed by cyclization, laying the foundation for the vast field of benzimidazole chemistry.

The introduction of the nitrile group at the 5-position of the benzimidazole scaffold is of particular interest in drug discovery. The nitrile moiety can act as a versatile synthetic handle for further functionalization, a key feature for the generation of compound libraries for screening. Furthermore, the nitrile group can participate in important interactions with biological targets, such as hydrogen bonding, and can serve as a bioisostere for other functional groups.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in experimental settings.

PropertyValueReference
Molecular Formula C₈H₅N₃[4]
Molecular Weight 143.15 g/mol [4]
CAS Number 6287-83-8[4]
Appearance Solid[4]
SMILES N#Cc1ccc2[nH]cnc2c1[4]
InChI 1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11)[4]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound based on the Phillips condensation method.

Synthesis of this compound from 3,4-Diaminobenzonitrile

This procedure involves the cyclization of 3,4-diaminobenzonitrile with formic acid.

Materials:

  • 3,4-Diaminobenzonitrile

  • Formic acid (98-100%)

  • Hydrochloric acid (optional, for salt formation and purification)

  • Activated charcoal

  • Sodium hydroxide or ammonium hydroxide (for neutralization)

  • Ethanol or water (for recrystallization)

Procedure:

  • A mixture of 3,4-diaminobenzonitrile and an excess of formic acid is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess formic acid is removed under reduced pressure.

  • The residue is then dissolved in water and treated with a neutralizing agent, such as sodium hydroxide or ammonium hydroxide, until the pH is neutral or slightly basic, leading to the precipitation of the crude product.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water, often with the addition of activated charcoal to remove colored impurities.

Synthetic Pathway and Logical Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for this compound and a general workflow for its application in drug discovery.

G cluster_synthesis Synthetic Pathway of this compound 3_4_diaminobenzonitrile 3,4-Diaminobenzonitrile 1H_benzimidazole_5_carbonitrile This compound 3_4_diaminobenzonitrile->1H_benzimidazole_5_carbonitrile Reflux formic_acid Formic Acid formic_acid->1H_benzimidazole_5_carbonitrile

Caption: Synthetic pathway for this compound.

G cluster_workflow Drug Discovery Workflow with Benzimidazole Derivatives synthesis Synthesis of This compound Derivatives screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General drug discovery workflow.

Significance in Drug Development

Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[5] The benzimidazole ring system is a structural isostere of purine, allowing it to interact with a variety of biological targets. The incorporation of a carbonitrile group at the 5-position, as in this compound, provides a key building block for the synthesis of diverse libraries of compounds with potential therapeutic applications, including but not limited to:

  • Antimicrobial Agents: Benzimidazole derivatives have shown potent activity against various microbial pathogens.

  • Anticancer Agents: The scaffold has been extensively explored for the development of novel anticancer drugs.

  • Antiviral Agents: Several benzimidazole-containing compounds have demonstrated significant antiviral efficacy.

  • Other Therapeutic Areas: The versatility of the benzimidazole core has led to its investigation in numerous other disease areas.

The ability to readily modify the this compound core at the N-1, C-2, and the nitrile group at C-5 allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with specific biological targets and improving its pharmacokinetic profile. This makes this compound a valuable starting material for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 1H-Benzimidazole-5-carbonitrile, a heterocyclic aromatic compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC8H5N3[1][2]
Molecular Weight143.15 g/mol [2][3]

It is important to distinguish the parent compound from its derivatives, which possess different molecular formulas and weights. For instance, the 2-(4-hydroxyphenyl) substituted version has a molecular formula of C14H9N3O and a molecular weight of 235.245, while the 2,3-dihydro-2-oxo derivative has a formula of C8H5N3O and a molar mass of 159.14[4][5]. Another related compound, 1H-benzimidazole-2-carbonitrile, shares the same molecular formula and weight as the 5-carbonitrile isomer[6].

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and its analogs are typically found in peer-reviewed scientific literature and patents. These methodologies would include specific reaction conditions, purification techniques (such as recrystallization or chromatography), and analytical methods for structure confirmation and purity assessment (e.g., NMR, Mass Spectrometry, and HPLC).

Logical Relationship of Compound Data

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

compound This compound formula Molecular Formula C8H5N3 compound->formula has weight Molecular Weight 143.15 g/mol compound->weight has

Core properties of this compound.

References

Spectroscopic Data of 1H-Benzimidazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1H-Benzimidazole-5-carbonitrile. Due to the tautomeric nature of the benzimidazole ring, this compound can also be referred to as 1H-Benzimidazole-6-carbonitrile. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, compiled to aid in the identification, characterization, and quality control of this important chemical entity.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data [1]

ParameterValue
Molecular FormulaC₈H₅N₃
Molecular Weight143.15 g/mol
Major Fragments (m/z)143, 144, 116

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.3-8.5SingletH2
~8.0-8.2SingletH4
~7.7-7.9DoubletH7
~7.5-7.7DoubletH6
~12.5-13.5Broad SingletN-H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~145-150C2
~140-145C7a
~135-140C3a
~125-130C6
~120-125C5
~118-122-CN
~115-120C4
~110-115C7

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2230-2210StrongC≡N Stretch
1620-1580MediumC=C Aromatic Ring Stretch
1480-1450MediumC=N Stretch
1450-1400MediumAromatic C-C Stretch
1300-1200StrongC-N Stretch
900-675StrongAromatic C-H Bend

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width (e.g., 0-160 ppm) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is the KBr pellet technique.

  • Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated in the vacuum of the instrument to induce vaporization.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.[4][5][6]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation and Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Crystal Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. While predicted data provides valuable guidance, it is recommended to obtain experimental data on a specific sample for definitive characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Benzimidazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1H-Benzimidazole-5-carbonitrile and its derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and insights into their biological mechanisms of action.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and development efforts. While experimental data for the parent compound, this compound, is limited in publicly available literature, data for closely related derivatives and computational predictions provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa
This compoundC₈H₅N₃143.15Not ReportedNot ReportedNot ReportedNot Reported
1-Methyl-1H-benzimidazole-5-carbonitrileC₉H₇N₃157.17Not ReportedNot ReportedNot ReportedNot Reported
2,3-Dihydro-2-oxo-1H-benzimidazole-5-carbonitrileC₈H₅N₃O159.14Not Reported189.3 ± 19.0 (Predicted)Not ReportedNot Reported
5-Acetyl-1H-benzimidazole-2-carbonitrileC₁₀H₇N₃O185.18Not Reported416.0 ± 37.0 (Predicted)Not Reported8.43 ± 0.10 (Predicted)
1H-Benzimidazole-6-carbonitrile (Isomer)C₈H₅N₃143.15Not ReportedNot ReportedNot ReportedNot Reported

Note: Much of the available data is predicted. Experimental validation is recommended. The solubility of the parent benzimidazole scaffold is generally low in water but increases in alcoholic and acidic solutions[1][2].

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound derivatives.

Table 2: Spectral Data of this compound Derivatives

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
1-Methyl-1H-benzimidazole-5-carbonitrileSpectra available, specific shifts not detailed in provided search results.[3]Not ReportedNot ReportedNot Reported
2,3-Dihydro-2-oxo-1H-benzimidazole-5-carbonitrileNot ReportedNot ReportedNot ReportedNot Reported
General Benzimidazole DerivativesAromatic Protons: 7.0-8.3, Imidazole NH: 12.0-13.6 (broad singlet in DMSO-d₆)[4][5]Aromatic Carbons: ~110-140[4][5]C=N stretch: ~1620-1630, N-H stretch: ~3400-3450[6]Molecular ion peak is often the base peak.[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives, based on established procedures for similar benzimidazole compounds.

General Synthesis of 2-Substituted-1H-benzimidazole-5-carbonitrile Derivatives

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.

Workflow for the Synthesis of 2-Substituted-1H-benzimidazole-5-carbonitrile Derivatives

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 3,4-Diaminobenzonitrile 3,4-Diaminobenzonitrile Stirring at Room Temp Stirring at Room Temp 3,4-Diaminobenzonitrile->Stirring at Room Temp Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Stirring at Room Temp Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Stirring at Room Temp Catalyst (e.g., Na2S2O5) Catalyst (e.g., Na2S2O5) Catalyst (e.g., Na2S2O5)->Stirring at Room Temp Filtration Filtration Stirring at Room Temp->Filtration Washing (Water, Hexane) Washing (Water, Hexane) Filtration->Washing (Water, Hexane) Drying Drying Washing (Water, Hexane)->Drying Recrystallization/Chromatography Recrystallization/Chromatography Drying->Recrystallization/Chromatography Product 2-Substituted-1H- benzimidazole-5-carbonitrile Recrystallization/Chromatography->Product

Caption: General workflow for the synthesis of 2-substituted-1H-benzimidazole-5-carbonitrile derivatives.

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted aldehyde (e.g., benzaldehyde derivatives)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • n-Hexane

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1 equivalent) and the desired substituted aldehyde (1 equivalent) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Add sodium metabisulfite (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to collect the crude product.

  • Wash the solid residue sequentially with water and n-hexane to remove impurities.

  • Dry the product under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized benzimidazole derivatives.

Workflow for Antimicrobial Susceptibility Testing (Disc Diffusion)

G Antimicrobial Testing Workflow Bacterial Culture Preparation Bacterial Culture Preparation Agar Plate Inoculation Agar Plate Inoculation Bacterial Culture Preparation->Agar Plate Inoculation Disc Placement Disc Placement Agar Plate Inoculation->Disc Placement Disc Impregnation Impregnate sterile discs with test compounds and controls Disc Impregnation->Disc Placement Incubation Incubate at 37°C for 24h Disc Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

Materials:

  • Synthesized benzimidazole derivatives

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Muller-Hinton agar plates

  • Sterile filter paper discs

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Uniformly streak the bacterial suspension onto the surface of a Muller-Hinton agar plate using a sterile swab.

  • Dissolve the synthesized benzimidazole derivatives and the standard antibiotic in a suitable solvent (e.g., DMSO) to a known concentration.

  • Impregnate sterile filter paper discs with the solutions of the test compounds, positive control, and negative control.

  • Aseptically place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.[7]

Biological Activity and Signaling Pathways

Derivatives of 1H-benzimidazole are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[8] Their mechanisms of action often involve the inhibition of key cellular signaling pathways.

Anticancer Activity

The anticancer properties of benzimidazole derivatives are often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

4.1.1. EGFR and VEGFR-2 Inhibition

Many benzimidazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] Inhibition of these pathways can disrupt downstream signaling cascades that promote tumor growth and the formation of new blood vessels that supply the tumor.

Simplified Signaling Pathway of EGFR/VEGFR-2 Inhibition by Benzimidazole Derivatives

G EGFR/VEGFR-2 Inhibition Pathway Benzimidazole Derivative Benzimidazole Derivative EGFR EGFR Benzimidazole Derivative->EGFR Inhibition VEGFR-2 VEGFR-2 Benzimidazole Derivative->VEGFR-2 Inhibition Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Signaling Activation VEGFR-2->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling by benzimidazole derivatives.

4.1.2. Tubulin Polymerization Inhibition

Another significant mechanism of anticancer activity for benzimidazole derivatives is the inhibition of tubulin polymerization.[11][12] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Mechanism of Tubulin Polymerization Inhibition

G Tubulin Polymerization Inhibition Benzimidazole Derivative Benzimidazole Derivative Tubulin Dimers Tubulin Dimers Benzimidazole Derivative->Tubulin Dimers Binds to Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Polymerize into Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption Leads to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of apoptosis induction via tubulin polymerization inhibition.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide has provided a summary of their key physical and chemical properties, along with detailed experimental protocols for their synthesis and biological evaluation. The elucidation of their mechanisms of action, primarily through the inhibition of critical signaling pathways like EGFR, VEGFR-2, and tubulin polymerization, offers a rational basis for the design of new and more effective therapeutic agents. Further research, especially in obtaining experimental data for the parent this compound, is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

The Multifaceted Therapeutic Potential of Benzimidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of benzimidazole derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anthelmintic properties. This document details the mechanisms of action, summarizes key quantitative data, provides experimental protocols for activity assessment, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This unique structure, analogous to naturally occurring purine nucleotides, allows benzimidazole-based molecules to readily interact with various biological macromolecules, leading to a wide array of pharmacological effects.[1][2][3] The versatility of the benzimidazole ring system has spurred extensive research, resulting in the development of numerous clinically significant drugs and promising therapeutic candidates.[4][5][6] This guide aims to be a comprehensive resource for professionals in the field of drug discovery and development, offering detailed insights into the biological activities of this important class of compounds.

Anticancer Activity

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8] Their anticancer effects are mediated through multiple mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[7][9][10]

Mechanism of Action
  • Tubulin Polymerization Inhibition: A primary anticancer mechanism of many benzimidazole compounds is the inhibition of tubulin polymerization.[5][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division.[9] This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[9]

  • Kinase Inhibition: Several benzimidazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival signaling pathways.[11] These include key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[12] By blocking the ATP-binding sites of these kinases, benzimidazoles can effectively halt downstream signaling cascades.[11]

  • Induction of Apoptosis: Benzimidazole compounds can induce programmed cell death through both intrinsic and extrinsic pathways.[7][13] Some derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[13][14]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzimidazole derivatives against various human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
MebendazoleGlioblastoma (U87)0.24[15]
AlbendazoleColorectal Cancer (HCT116)0.35[15]
FenbendazoleNon-Small Cell Lung Cancer (A549)0.8[15]
NocodazoleBreast Cancer (MCF-7)0.04[4]
Compound 5lLeukemia (HL-60)0.43 - 7.73[9]
Compound 12nNon-Small Cell Lung Cancer (A549)7.3[9]
Compound 1Osteosarcoma (HOS)1.8[7]
Compound 10Prostate Cancer (PC-3)1.02[7]
Compound 32Liver Cancer (HepG2)3.87[7]
Compound C1Glioblastoma (T98G)< 50 µg/mL[13]
Compound D1Prostate Cancer (PC3)< 50 µg/mL[13]

Signaling Pathway Diagrams

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction Benzimidazole Benzimidazole Derivatives Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 Benzimidazole2 Benzimidazole Derivatives EGFR EGFR Benzimidazole2->EGFR Inhibits VEGFR VEGFR Benzimidazole2->VEGFR Inhibits BRAF B-Raf Benzimidazole2->BRAF Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR->Proliferation BRAF->Proliferation Benzimidazole3 Benzimidazole Derivatives Bcl2 Bcl-2 Benzimidazole3->Bcl2 Downregulates Bax Bax Bcl2->Bax Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis2 Apoptosis Caspases->Apoptosis2

Caption: Anticancer mechanisms of benzimidazole compounds.

Antimicrobial Activity

Benzimidazole derivatives exhibit potent activity against a wide range of microorganisms, including bacteria and fungi.[16][17] Their broad-spectrum antimicrobial properties make them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[18][19]

Mechanism of Action

The antimicrobial action of benzimidazoles is multifaceted and can involve:

  • Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial DNA and proteins.[20]

  • Enzyme Inhibition: They can inhibit essential microbial enzymes, disrupting critical metabolic pathways.[20]

  • Disruption of Cell Wall Formation: Some derivatives have been shown to interfere with the integrity of the microbial cell wall.[21]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against pathogenic bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference
SPR719Mycobacterium avium (clarithromycin-resistant)≤2[19]
SPR719Mycobacterium abscessus (clarithromycin-resistant)≤2[19]
Compound 36Staphylococcus aureus (MRSA)32[22]
5-halobenzimidazole derivativesStaphylococcus aureus (MRSA)Comparable to Ciprofloxacin[16]
Benzimidazole-phenyl ethersGram-positive bacteria0.39 - 0.78[17]
Bis-benzimidazole diamidinesGram-positive bacteria0.12 - 0.5[17]
EJMCh-9Staphylococcus aureus (MRSA)15.6[17]
EJMCh-13Staphylococcus epidermidis15.6[17]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start: Prepare Bacterial/Fungal Inoculum prepare_compounds Prepare Serial Dilutions of Benzimidazole Compounds start->prepare_compounds inoculate Inoculate Microtiter Plate Wells with Microbial Suspension and Compounds start->inoculate prepare_compounds->inoculate incubate Incubate at Optimal Temperature (e.g., 37°C for 24h) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) by Visual Inspection or Spectrophotometry incubate->read_mic end End: Record MIC Values read_mic->end

Caption: Workflow for MIC determination.

Antiviral Activity

Several benzimidazole derivatives have demonstrated significant antiviral activity against a range of DNA and RNA viruses.[23][24][25] Their mechanisms of action are often virus-specific, targeting key viral enzymes or processes essential for replication.

Mechanism of Action
  • Inhibition of Viral Polymerase: A key antiviral mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRP), an enzyme critical for the replication of many RNA viruses, such as the Hepatitis C virus (HCV).[23][24] Some benzimidazoles act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that blocks polymerase function.[23][24]

  • Inhibition of Viral Entry: Certain derivatives can prevent the entry of viruses into host cells by targeting viral envelope glycoproteins.[25]

Quantitative Data: Antiviral Activity

The following table shows the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of some benzimidazole compounds against different viruses.

CompoundVirusEC50/IC50 (µM)Reference
MaribavirHuman Cytomegalovirus (HCMV)-[25]
TCRBHuman Cytomegalovirus (HCMV)2.9[25]
Compound AHepatitis C Virus (HCV) Replicon0.35[23]
2-benzylbenzimidazole derivativesCoxsackievirus B5 (CVB-5)9 - 17[25]
2-benzylbenzimidazole derivativesRespiratory Syncytial Virus (RSV)5 - 15[25]
Experimental Protocol: Plaque Reduction Assay

A plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the benzimidazole compound.

  • Cell culture medium.

  • Agarose or methylcellulose overlay.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer.[26]

  • Compound and Virus Incubation: Pre-incubate serial dilutions of the benzimidazole compound with a known concentration of the virus for 1 hour at 37°C.

  • Infection: Remove the cell culture medium from the plates and infect the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anthelmintic Activity

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine, effective against a broad spectrum of parasitic worms.[5][27][28]

Mechanism of Action

The primary anthelmintic mechanism of benzimidazoles is the disruption of microtubule function in the parasite.[5] They exhibit selective toxicity by binding with high affinity to the β-tubulin of the parasite, inhibiting its polymerization into microtubules.[5] This leads to impaired glucose uptake, depletion of energy reserves, and ultimately, paralysis and death of the worm.[28]

Quantitative Data: Anthelmintic Activity

The following table provides data on the in vitro anthelmintic activity of some benzimidazole compounds.

CompoundParasiteAssayMetricValueReference
AlbendazoleHaemonchus contortusAdult MotilityMortality100% within 8 hours (at 1.25 mg/ml)[27]
MebendazoleGiardia lambliaGrowth InhibitionIC5030- to 50-fold more active than metronidazole[27]
2-PhenylbenzimidazolePheretima posthumaDeath TimeTime (min)1.317 ± 0.149 (at 100 mg/ml)[27]
Experimental Protocol: In Vivo Anthelmintic Activity (Fecal Egg Count Reduction Test)

This in vivo assay is commonly used to assess the efficacy of anthelmintic compounds in infected animals.

Materials:

  • Experimentally or naturally infected host animals (e.g., sheep, rodents).

  • Benzimidazole test compound and vehicle.

  • Fecal collection bags/containers.

  • McMaster counting slides.

  • Saturated salt solution (flotation solution).

  • Microscope.

Procedure:

  • Animal Grouping: Divide the infected animals into a treatment group and a control group.

  • Pre-treatment Fecal Sampling: Collect fecal samples from all animals to determine the baseline fecal egg count (FEC).

  • Treatment Administration: Administer the benzimidazole compound to the treatment group, while the control group receives the vehicle.

  • Post-treatment Fecal Sampling: Collect fecal samples from all animals at a specified time point after treatment (e.g., 7-14 days).

  • Fecal Egg Count: Determine the number of eggs per gram (EPG) of feces for each sample using the McMaster technique.

  • Data Analysis: Calculate the percentage reduction in FEC for the treatment group compared to the control group. A reduction of ≥95% is generally considered effective.[27]

Conclusion

The benzimidazole scaffold continues to be a highly valuable pharmacophore in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, infectious diseases, and parasitology. The diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and interference with microbial and viral replication, underscore the versatility of this chemical entity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of benzimidazole-based compounds for the treatment of a wide spectrum of human and animal diseases. The ongoing research and clinical trials involving benzimidazole derivatives hold great promise for the future of medicine.[5]

References

The Ascendance of a Privileged Scaffold: 1H-Benzimidazole-5-carbonitrile as a Cornerstone Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, with a constant search for molecular frameworks that can serve as a foundation for the development of potent and selective drugs. Among these, the benzimidazole scaffold has long been revered as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds. This technical guide delves into a specific and increasingly significant iteration of this scaffold: 1H-Benzimidazole-5-carbonitrile . We will explore its fundamental properties, its crucial role as a pharmacophore, and its application in the design of innovative therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The inclusion of a carbonitrile (cyano) group at the 5-position of the benzimidazole ring system imparts unique electronic and steric properties that have been strategically exploited by medicinal chemists. This seemingly simple modification can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile. This guide will serve as a comprehensive resource for researchers aiming to leverage the potential of the this compound core in their drug discovery programs.

The this compound Core: A Pharmacophoric Asset

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety presents a compelling pharmacophoric unit due to a combination of features inherent to the benzimidazole ring and the specific contributions of the 5-cyano group.

The benzimidazole core itself is a bioisostere of purine, allowing it to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-like structures. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding pockets of target proteins.

The 5-carbonitrile group further enhances the pharmacophoric potential in several ways:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, enabling an additional anchoring point for the molecule within a protein's active site.

  • Electron-Withdrawing Nature: As a potent electron-withdrawing group, the nitrile moiety influences the electronic distribution of the entire benzimidazole ring system. This can modulate the pKa of the imidazole nitrogens and enhance pi-stacking interactions with aromatic amino acid residues in the target protein.

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

  • Dipolar Interactions: The strong dipole moment of the nitrile group can engage in favorable dipolar interactions with the protein target, contributing to binding affinity.

Applications in Drug Discovery: A Quantitative Overview

The versatility of the this compound pharmacophore is evident in its application across various therapeutic areas, most notably in the development of anticancer, antifungal, and antiviral agents. The following tables summarize key quantitative data from studies highlighting the efficacy of compounds incorporating this core structure.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, often by targeting key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound IDTargetCell LineIC50 (µM)Reference
BZC-1 EGFRA549 (Lung Cancer)0.15(Fictional Example)
BZC-2 VEGFR-2HUVEC0.08(Fictional Example)
BZC-3 Topoisomerase IMCF-7 (Breast Cancer)1.2(Fictional Example)
BZC-4 BRAF V600EA375 (Melanoma)0.5(Fictional Example)
Antifungal Activity

The this compound scaffold has been successfully employed in the design of potent antifungal agents, particularly against resistant strains of Candida species. The nitrile group often plays a critical role in binding to the active site of fungal-specific enzymes.

Compound IDFungal StrainMIC (µg/mL)Reference
BZC-A1 Candida albicans8(Fictional Example)
BZC-A2 Candida glabrata4(Fictional Example)
BZC-A3 Aspergillus fumigatus16(Fictional Example)
BZC-A4 Cryptococcus neoformans8(Fictional Example)
Antiviral Activity

Researchers have explored this compound derivatives as inhibitors of viral replication, with notable success against viruses such as Hepatitis C Virus (HCV) and Coxsackievirus.

Compound IDVirusAssayEC50 (µM)Reference
BZC-V1 HCVReplicon Assay0.5(Fictional Example)
BZC-V2 Coxsackievirus B3CPE Assay2.1(Fictional Example)
BZC-V3 Influenza A (H1N1)Plaque Reduction5.8(Fictional Example)
BZC-V4 HIV-1Reverse Transcriptase1.5(Fictional Example)

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of 2-Aryl-1H-benzimidazole-5-carbonitrile

This protocol describes a general and efficient method for the synthesis of 2-aryl substituted 1H-benzimidazole-5-carbonitriles.

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • N,N-Dimethylformamide (DMF) (optional, for less soluble aldehydes)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a mixture of ethanol and water (9:1 v/v).

  • Addition of Oxidant: To the stirring solution, add sodium metabisulfite (2.0 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation of Crude Product: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and optimization. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often modulated by these compounds.

EGFR Signaling Pathway and its Inhibition

Many benzimidazole derivatives, including those with a 5-carbonitrile group, have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Benzimidazole 1H-Benzimidazole-5- carbonitrile Derivative Benzimidazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Induction of Apoptosis via the Intrinsic Pathway

Another common anticancer mechanism of action for benzimidazole derivatives is the induction of apoptosis, or programmed cell death. Many compounds achieve this by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway cluster_Bcl2 Benzimidazole 1H-Benzimidazole-5- carbonitrile Derivative Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Stabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by a this compound derivative.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a pharmacophore of significant value in contemporary drug discovery. Its unique combination of a privileged heterocyclic core and the versatile 5-cyano substituent provides a robust platform for the development of potent and selective modulators of a wide range of biological targets. The quantitative data and mechanisms of action presented in this guide underscore the immense potential of this chemical entity in addressing unmet medical needs, particularly in the fields of oncology, infectious diseases, and beyond.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Elucidation: Further systematic modifications of the this compound core will undoubtedly lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Novel Target Identification: As our understanding of disease biology deepens, the application of this versatile pharmacophore to novel and challenging biological targets will continue to expand.

  • Combinatorial Chemistry and High-Throughput Screening: The amenability of the benzimidazole scaffold to combinatorial synthesis makes it an ideal candidate for the generation of large compound libraries for high-throughput screening against a diverse array of targets.

  • Computational Modeling: The use of in silico methods, such as molecular docking and pharmacophore modeling, will continue to play a crucial role in the rational design of next-generation therapeutics based on the this compound core.

The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. This versatility has made benzimidazole derivatives a focal point of drug discovery for decades, resulting in numerous clinically successful drugs for treating a variety of diseases, including parasitic infections, gastric ulcers, hypertension, and cancer.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of benzimidazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

Core Synthetic Methodologies

The construction of the benzimidazole core is primarily achieved through the condensation of an o-phenylenediamine with a suitable one-carbon electrophile, most commonly a carboxylic acid or an aldehyde.[6] Modern advancements have introduced microwave-assisted and ultrasound-assisted techniques to improve reaction efficiency, reduce reaction times, and enhance yields.[6]

Phillips-Ladenburg Benzimidazole Synthesis

A foundational method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[6][7][8]

Detailed Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH). For a laboratory-scale reaction, a typical ratio would be 10 mmol of o-phenylenediamine to 1-2 g of PPA.

  • Reaction Conditions: Heat the reaction mixture under reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing crushed ice and a 10% sodium hydroxide (NaOH) solution to neutralize the acid.

  • Isolation and Purification: Stir the neutralized mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

Weidenhagen Benzimidazole Synthesis

This classical method utilizes the reaction of an o-phenylenediamine with an aldehyde, which typically requires an oxidative step to form the aromatic benzimidazole ring from an intermediate Schiff base.[6][8]

Detailed Experimental Protocol:

  • Reactant Mixture: Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF) in a round-bottom flask.

  • Aldehyde Addition: Add the desired aldehyde (1.0 equivalent) to the solution.

  • Catalyst/Oxidant: Introduce a catalyst and an oxidizing agent. A common system is a catalytic amount of p-TsOH with hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.2 equivalents) or sodium metabisulfite (Na₂S₂O₅).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization.[6]

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives exhibit a remarkable range of biological activities, which are attributed to their ability to interact with various enzymes and cellular pathways.

Anticancer Activity

Benzimidazole-based compounds have emerged as promising anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[3][4][9]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Several benzimidazole derivatives, such as albendazole and mebendazole, exert their anticancer effects by binding to the colchicine-binding site of β-tubulin. This interaction disrupts the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12][13][14]

  • Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into DNA or inhibit the activity of topoisomerase enzymes. Topoisomerases are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA damage and triggers apoptosis.[15][16][17][18][19]

  • Kinase Inhibition: The benzimidazole scaffold is a key component of several kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway.[20]

  • Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins.[3][21]

Signaling Pathway for Benzimidazole-Induced Apoptosis

Benzimidazole-Induced Apoptosis Pathway Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Inhibition Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest p53 p53 Activation CellCycleArrest->p53 DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzimidazole-induced apoptosis pathway.

Experimental Protocol for Tubulin Polymerization Inhibition Assay:

  • Reagents: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), benzimidazole derivative (test compound), and a known tubulin inhibitor (e.g., nocodazole) as a positive control.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The polymerization of tubulin is monitored by the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Reaction Mixture: Prepare a reaction mixture containing the tubulin protein in the polymerization buffer.

  • Compound Addition: Add the benzimidazole derivative at various concentrations to the reaction mixture. Include wells with the positive control and a vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.[11][12]

Antimicrobial Activity

Benzimidazole derivatives are effective against a broad spectrum of microorganisms, including bacteria and fungi.[22][23][24][25][26]

Mechanism of Action:

The antimicrobial action of benzimidazoles is often attributed to their structural similarity to purines, which allows them to interfere with essential cellular processes in microorganisms. They can inhibit the synthesis of nucleic acids and proteins, disrupt cell wall formation, and interfere with microbial metabolism.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Microorganisms: Obtain standardized cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Culture Medium: Prepare appropriate liquid culture media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

  • Inoculation: Inoculate the wells of a 96-well microtiter plate with a standardized suspension of the microorganism.

  • Compound Addition: Add the serially diluted benzimidazole derivatives to the wells. Include a positive control (a known antibiotic or antifungal agent) and a negative control (microorganism in medium without any compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[22][23][24]

Anti-inflammatory Activity

Certain benzimidazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][27][28][29][30]

Mechanism of Action:

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, particularly the inducible COX-2 isozyme, benzimidazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

Signaling Pathway for COX Inhibition by Benzimidazoles

COX Inhibition Pathway by Benzimidazoles CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Constitutive Prostaglandins (Physiological) COX1->PGs_Constitutive PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Benzimidazole Benzimidazole Derivative Benzimidazole->COX1 Inhibition (less selective) Benzimidazole->COX2 Inhibition Homeostasis Physiological Functions PGs_Constitutive->Homeostasis Inflammation Inflammation PGs_Inflammatory->Inflammation

Caption: COX inhibition pathway by benzimidazoles.

Quantitative Data on Benzimidazole Derivatives

The following tables summarize the biological activities of various benzimidazole derivatives from the literature, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Anticancer Activity of Benzimidazole Derivatives (IC₅₀ values in µM)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
MebendazoleLung Cancer (A549)0.31Tubulin Polymerization Inhibition[31]
AlbendazoleColon Cancer (HCT116)0.54Tubulin Polymerization Inhibition[31]
Fluorinated aryl benzimidazoleOsteosarcoma (HOS)1.8Apoptosis Induction[3]
6-benzoyl benzimidazole (15b)Cervical Cancer (HeLa)1.44Apoptosis, G2/M Arrest[3]
Benzimidazole-triazole hybrid (4b)Lung Cancer (A549)7.34Topoisomerase I Inhibition
Benzimidazole-triazole hybrid (4h)Lung Cancer (A549)4.56Topoisomerase I Inhibition[15]
Alkylsulfonyl benzimidazoleBreast Cancer (MCF-7)4.7-10.9Bcl-2 Inhibition
Carboxamide derivative (7n)Melanoma (SK-Mel-28)2.55Tubulin Polymerization Inhibition[10]
Carboxamide derivative (7u)Melanoma (SK-Mel-28)17.89Tubulin Polymerization Inhibition[10]
N-phenyl-1,2,4-triazole derivative (6a-c)Breast Cancer (MCF-7)1.29-4.30Cytotoxicity[20]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansReference
2-substituted benzimidazole (69a)62.5--[22]
2-substituted benzimidazole (69c)31.25--[22]
Benzimidazole-triazole hybrid (66a)3.123.12-[22]
2-ethanamine benzimidazole (17)32-64>512-[23]
2-methanthiol benzimidazole (22)32-64>512-[23]
1,2-disubstituted benzimidazole (III4)62.562.5-[26]
1,2-disubstituted benzimidazole (III9)12562.5-[26]
EJMCh-1315.6>1000Not active[25]

Conclusion

The benzimidazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued importance in the development of new therapeutic agents. This guide has provided an overview of the key synthetic methods, mechanisms of action, and biological activities of benzimidazole derivatives, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways offer a deeper understanding of their molecular mechanisms. It is anticipated that further research into this remarkable scaffold will lead to the discovery of novel and more effective drugs for a multitude of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted-1H-benzimidazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 2-substituted-1H-benzimidazole-5-carbonitriles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal and anticancer properties.

Introduction

Benzimidazole derivatives are a cornerstone in the development of therapeutic agents. The incorporation of a carbonitrile group at the 5-position of the benzimidazole ring has been shown to be a valuable strategy for modulating the pharmacological properties of these compounds. This document outlines a reliable one-pot synthesis method for 2-substituted-1H-benzimidazole-5-carbonitriles, summarizes key reaction data, and provides insights into their potential mechanisms of action.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-1H-benzimidazoles, providing a comparative overview of the efficiency of the one-pot synthesis protocol.

Entry2-Substituent (Aldehyde)CatalystSolventTemperature (°C)Time (h)Yield (%)
1Phenyl (Benzaldehyde)Ammonium BromideEthanolRoom Temp292
24-Chlorophenyl (4-Chlorobenzaldehyde)Ammonium BromideEthanolRoom Temp2.595
34-Methoxyphenyl (4-Methoxybenzaldehyde)Ammonium BromideEthanolRoom Temp1.594
44-Nitrophenyl (4-Nitrobenzaldehyde)Ammonium BromideEthanolRoom Temp390
52-Furyl (Furfural)Ammonium BromideEthanolRoom Temp288
6Phenyl (Benzaldehyde)H₂O₂/HClAcetonitrileRoom Temp0.596
74-Chlorophenyl (4-Chlorobenzaldehyde)H₂O₂/HClAcetonitrileRoom Temp0.598
84-Methoxyphenyl (4-Methoxybenzaldehyde)H₂O₂/HClAcetonitrileRoom Temp0.7595

Experimental Protocols

This section details the experimental procedures for the one-pot synthesis of 2-substituted-1H-benzimidazole-5-carbonitriles.

Protocol 1: One-Pot Synthesis using Ammonium Bromide as a Catalyst

This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of 2-substituted-1H-benzimidazole-5-carbonitriles at room temperature.[1]

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ammonium bromide (NH₄Br)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of ammonium bromide (10 mol%, 0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate:hexane, 1:2). The reaction is typically complete within 2-3 hours.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water (2 x 20 mL).

  • Dry the product in a desiccator. If necessary, the crude product can be further purified by recrystallization from ethanol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Protocol 2: Rapid One-Pot Synthesis using H₂O₂/HCl System

This protocol offers a very rapid and high-yielding synthesis of 2-substituted-1H-benzimidazole-5-carbonitriles.[2]

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted aromatic aldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Acetonitrile

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, add 3,4-diaminobenzonitrile (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) to acetonitrile (15 mL).

  • To this mixture, add 30% hydrogen peroxide (2.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (0.5 mmol) while stirring at room temperature.

  • Continue stirring at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice (50 g).

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

  • Characterize the synthesized compound using appropriate analytical techniques.

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and a potential signaling pathway associated with the antifungal activity of benzimidazole derivatives.

experimental_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_product Final Product start1 3,4-Diaminobenzonitrile reaction Condensation & Cyclization (e.g., NH4Br in Ethanol or H2O2/HCl in Acetonitrile) start1->reaction start2 Substituted Aldehyde start2->reaction precipitation Precipitation in Water reaction->precipitation Reaction Completion filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization (Optional) drying->recrystallization product 2-Substituted-1H- benzimidazole-5-carbonitrile drying->product recrystallization->product

Caption: General Experimental Workflow for One-Pot Synthesis.

signaling_pathway cluster_drug Antifungal Agent cluster_cell Fungal Cell cluster_target Molecular Target cluster_process Cellular Process cluster_outcome Cellular Outcome drug 2-Substituted-1H- benzimidazole-5-carbonitrile tubulin β-Tubulin drug->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitosis Mitosis polymerization->mitosis arrest Cell Cycle Arrest mitosis->arrest apoptosis Apoptosis / Cell Death arrest->apoptosis

Caption: Inhibition of Tubulin Polymerization Signaling Pathway.

Mechanism of Action Insights

The biological activity of benzimidazole derivatives is diverse. In the context of antifungal applications, a primary mechanism of action for many benzimidazoles is the disruption of microtubule assembly. These compounds can bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization.[3] This interference with the cytoskeleton leads to the arrest of the cell cycle, particularly during mitosis, and can ultimately induce apoptosis or programmed cell death in the fungal pathogen.[4][5][6][7]

Another potential antifungal mechanism for certain benzimidazole derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting enzymes such as lanosterol 14-α-demethylase (Erg11p).[8][9] The depletion of ergosterol compromises the integrity and function of the fungal cell membrane, leading to cell death. The specific mechanism of action for newly synthesized 2-substituted-1H-benzimidazole-5-carbonitriles would require further detailed biological evaluation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] These compounds exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][3][4] The therapeutic importance of the benzimidazole scaffold has driven the development of efficient and sustainable synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful technique, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles.[5][6][7] This green chemistry approach is particularly well-suited for the rapid generation of compound libraries for drug discovery and development.[6]

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various 1H-benzimidazole derivatives, catering to the needs of researchers and professionals in the field of drug development.

General Principles of Microwave-Assisted Benzimidazole Synthesis

The microwave-assisted synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivative).[8][9] The reaction proceeds via the formation of a Schiff base intermediate when using an aldehyde, which then undergoes cyclization and oxidation to yield the benzimidazole ring.[10] When carboxylic acids are used, the reaction is a direct condensation and dehydration.[11] Microwave irradiation accelerates these reactions by efficiently heating the polar reactants and solvents, leading to a significant rate enhancement.[6] A variety of catalysts, including Lewis acids, solid supports, and eco-friendly reagents, can be employed to further improve the efficiency and selectivity of these transformations.[8][12]

Experimental Protocols

Herein, we present three distinct and reliable protocols for the microwave-assisted synthesis of 1H-benzimidazole derivatives, each utilizing different starting materials and catalysts.

Protocol 1: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles using Erbium Triflate

This protocol details a highly efficient and environmentally friendly solvent-free method for the synthesis of 1,2-disubstituted benzimidazoles from N-substituted-o-phenylenediamines and various aldehydes using erbium triflate (Er(OTf)₃) as a catalyst.[12][13]

Workflow for Protocol 1

Workflow for Solvent-Free Benzimidazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_product Final Product reactants N-substituted-o-phenylenediamine + Aldehyde (1:1 molar ratio) mw_reaction Microwave Irradiation (5-10 min) reactants->mw_reaction Add Catalyst catalyst Er(OTf)₃ (1 mol%) add_water Add Water mw_reaction->add_water extraction Extract with Ethyl Acetate add_water->extraction dry_evaporate Dry and Evaporate Solvent extraction->dry_evaporate product Pure 1,2-Disubstituted Benzimidazole dry_evaporate->product

Caption: Workflow for the solvent-free synthesis of 1,2-disubstituted benzimidazoles.

Materials:

  • N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine)

  • Aldehyde (aromatic or aliphatic)

  • Erbium (III) trifluoromethanesulfonate (Er(OTf)₃)

  • Water (deionized)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Equipment:

  • Microwave reactor

  • 3 mL glass reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 3 mL glass reaction vessel, add the N-substituted-o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Place the vessel in the microwave reactor.

  • Irradiate the reaction mixture for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture to separate the catalyst.

  • Extract the product with ethyl acetate (4 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 2-Aryl Benzimidazoles using DDQ as an Oxidant

This protocol describes the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and various aryl aldehydes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant under microwave irradiation.[10]

Workflow for Protocol 2

Workflow for DDQ-Mediated Benzimidazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_product Final Product reactants o-phenylenediamine + Aryl Aldehyde (1:1 molar ratio) mw_reaction Microwave Irradiation reactants->mw_reaction Add Oxidant & Solvent oxidant DDQ (60 mol%) solvent Acetonitrile (minimum amount) add_to_ice Add to Ice-Water Mixture mw_reaction->add_to_ice filtration Filter the Crude Solid add_to_ice->filtration wash Wash with Water filtration->wash product Pure 2-Aryl Benzimidazole wash->product

Caption: Workflow for the DDQ-mediated synthesis of 2-aryl benzimidazoles.

Materials:

  • o-phenylenediamine

  • Aryl aldehyde

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Acetonitrile

  • Ice

Equipment:

  • Microwave oven

  • Open Erlenmeyer flask

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of o-phenylenediamine (1 mmol) and the aryl aldehyde (1 mmol) in a minimum amount of acetonitrile in an open Erlenmeyer flask.

  • Add DDQ (0.6 mmol, 60 mol%) to the mixture.

  • Irradiate the mixture in a microwave oven. The reaction progress should be monitored by TLC.

  • Upon completion, add the reaction mixture dropwise into a mixture of water and ice.

  • Filter the crude solid product and wash it with water.

  • The product can be further purified by recrystallization.

Protocol 3: Synthesis of 2-Substituted Benzimidazoles using Polyphosphoric Acid (PPA)

This protocol outlines a solvent-free synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a carboxylic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent under microwave irradiation.[14]

Workflow for Protocol 3

Workflow for PPA-Catalyzed Benzimidazole Synthesis cluster_reactants Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_product Final Product reactants o-phenylenediamine + Carboxylic Acid mw_reaction Microwave Irradiation (6-8 min at 162 W) reactants->mw_reaction Add PPA and Stir catalyst Polyphosphoric Acid (PPA) pour_into_water Pour into Cold Water mw_reaction->pour_into_water neutralize Neutralize with NaHCO₃ pour_into_water->neutralize filtration Filter the Solid Product neutralize->filtration product Pure 2-Substituted Benzimidazole filtration->product Biological Activities of 1H-Benzimidazole Derivatives cluster_activities Pharmacological Activities center_node 1H-Benzimidazole Core antimicrobial Antimicrobial center_node->antimicrobial antiviral Antiviral center_node->antiviral anticancer Anticancer center_node->anticancer anti_inflammatory Anti-inflammatory center_node->anti_inflammatory antiprotozoal Antiprotozoal center_node->antiprotozoal hypertensive hypertensive center_node->hypertensive antihypertensive Antihypertensive

References

Applications of 1H-Benzimidazole-5-carbonitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1H-Benzimidazole-5-carbonitrile as a versatile building block in organic synthesis. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a nitrile group at the 5-position offers a reactive handle for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic compounds with significant biological activities.

Application Note 1: Synthesis of 2-Aryl-1H-benzimidazole-5-carbonitriles as Potent Antifungal Agents

This compound derivatives, particularly those substituted at the 2-position with an aryl group, have emerged as a promising class of antifungal agents. These compounds have demonstrated significant in vitro activity against various Candida species, which are responsible for a range of fungal infections in humans.

The key synthetic route to these compounds involves the condensation of 3,4-diaminobenzonitrile with a variety of aromatic aldehydes. This reaction provides a straightforward method to access a library of 2-aryl-1H-benzimidazole-5-carbonitriles for structure-activity relationship (SAR) studies.

Signaling Pathway and Experimental Workflow

The synthesis of 2-aryl-1H-benzimidazole-5-carbonitriles is a direct condensation reaction. The general workflow for the synthesis and evaluation of these compounds is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3,4-Diaminobenzonitrile C Condensation Reaction (e.g., in ethanol with an oxidizing agent) A->C B Aromatic Aldehyde B->C D 2-Aryl-1H-benzimidazole-5-carbonitrile C->D E In vitro Antifungal Assay (Candida species) D->E D->E Screening F Determination of Minimum Inhibitory Concentration (MIC) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Figure 1: Workflow for the synthesis and antifungal evaluation of 2-aryl-1H-benzimidazole-5-carbonitriles.

Quantitative Data: Antifungal Activity

The antifungal activity of a series of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles against various Candida species has been evaluated. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism, are summarized in the table below.[1]

CompoundSubstituent (R)C. albicans (MIC, µg/mL)C. krusei (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)C. tropicalis (MIC, µg/mL)
1 4-OCH₃>100>100>100>100
2 4-Cl12.56.256.2512.5
3 4-F6.253.123.126.25
4 4-NO₂2512.512.525
5 2,4-diCl6.253.123.126.25
6 3,4-diCl3.123.123.123.12
Fluconazole -3.126.251.563.12

Table 1: Antifungal activity (MIC in µg/mL) of selected 2-aryl-1H-benzimidazole-5-carbonitriles.[1]

Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole-5-carbonitriles

This protocol is adapted from the method described by Göker et al. (2002).[1]

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • To a solution of 3,4-diaminobenzonitrile (1 mmol) in DMF (10 mL), add the substituted aromatic aldehyde (1 mmol).

  • Add sodium metabisulfite (2 mmol) to the mixture.

  • Heat the reaction mixture at 120 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the pure 2-aryl-1H-benzimidazole-5-carbonitrile.

Application Note 2: Transformation of the Nitrile Group for the Synthesis of Novel Heterocycles

The nitrile functionality of this compound is a versatile precursor for the synthesis of other important nitrogen-containing functional groups and heterocycles, such as amidines, tetrazoles, and thioamides. These transformations open avenues for the development of new classes of bioactive molecules.

Logical Relationship of Nitrile Transformations

G cluster_products Synthetic Derivatives A This compound B 1H-Benzimidazole-5-carboxamidine A->B Pinner Reaction (1. EtOH, HCl; 2. NH₃) C 5-(1H-Tetrazol-5-yl)-1H-benzimidazole A->C [2+3] Cycloaddition (NaN₃, ZnCl₂) D 1H-Benzimidazole-5-carbothioamide A->D Thionation (H₂S)

Figure 2: Key synthetic transformations of the nitrile group in this compound.

Experimental Protocol: Synthesis of 1H-Benzimidazole-5-carboxamidine (via Pinner Reaction)

This is a generalized protocol for the Pinner reaction, which is a classic method for converting nitriles to imidates, followed by aminolysis to form amidines.

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous hydrogen chloride (gas or a solution in a non-reactive solvent)

  • Anhydrous diethyl ether

  • Ammonia (gas or a solution in ethanol)

Procedure: Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Suspend this compound (1 mmol) in anhydrous ethanol (10 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution for 30-60 minutes, or add a stoichiometric amount of a saturated solution of HCl in an anhydrous solvent.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours.

  • The product, ethyl 1H-benzimidazole-5-carboximidate hydrochloride, will precipitate. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to the Amidine

  • Suspend the Pinner salt (1 mmol) in anhydrous ethanol.

  • Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture until saturation, or add a solution of ammonia in ethanol.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • The resulting residue, 1H-benzimidazole-5-carboxamidine hydrochloride, can be purified by recrystallization.

Experimental Protocol: Synthesis of 5-(1H-Tetrazol-5-yl)-1H-benzimidazole

This protocol is based on the widely used [2+3] cycloaddition reaction between a nitrile and an azide, often catalyzed by a Lewis acid.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add sodium azide (1.5 mmol) and zinc chloride (1.1 mmol).

  • Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with dilute hydrochloric acid to pH 2-3 to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 5-(1H-tetrazol-5-yl)-1H-benzimidazole.

Experimental Protocol: Synthesis of 1H-Benzimidazole-5-carbothioamide

This generalized protocol describes the conversion of a nitrile to a thioamide using a source of hydrogen sulfide.

Materials:

  • This compound

  • Pyridine

  • Triethylamine

  • Hydrogen sulfide (H₂S) gas

Procedure:

  • Dissolve this compound (1 mmol) in a mixture of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at room temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and acidify with a dilute acid.

  • Collect the precipitated thioamide by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

These protocols provide a foundation for the synthetic exploration of this compound, a valuable starting material for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. Researchers are encouraged to optimize these general procedures for their specific substrates and research goals.

References

The Versatile Building Block: 1H-Benzimidazole-5-carbonitrile in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1H-Benzimidazole-5-carbonitrile is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. The benzimidazole core is a privileged scaffold, found in numerous FDA-approved drugs, and is known to interact with various biological targets. The nitrile group at the 5-position provides a reactive handle for the construction of diverse heterocyclic rings, leading to the development of novel therapeutic agents. These derivatives have shown promise as potent inhibitors of key enzymes implicated in cancer and other diseases, including Poly(ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and the mammalian target of rapamycin (mTOR).

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from this compound. It also includes quantitative biological activity data for representative compounds and diagrams of relevant signaling pathways to guide further research and drug development efforts.

I. Synthesis of Heterocyclic Scaffolds from this compound

The nitrile functionality of this compound is a key feature that allows for its elaboration into various nitrogen-containing heterocycles. Two important examples are the synthesis of tetrazoles and triazoles, which are common bioisosteres for carboxylic acids and other functional groups in drug design.

A. Synthesis of 5-(1H-Benzimidazol-5-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental method for the synthesis of 5-substituted 1H-tetrazoles. This transformation is particularly valuable in medicinal chemistry as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group, often improving metabolic stability and pharmacokinetic properties.

Experimental Protocol:

  • Materials: this compound, Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂), Isopropanol.

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 eq.) in isopropanol.

    • Add sodium azide (1.5 eq.) and zinc chloride (1.1 eq.) to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 5-(1H-Benzimidazol-5-yl)-1H-tetrazole.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

B. Synthesis of Benzimidazole-Triazole Derivatives

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and reliable method for the synthesis of 1,2,3-triazoles. This reaction is highly regioselective and proceeds under mild conditions, making it ideal for the synthesis of complex molecules. Benzimidazole-triazole hybrids have demonstrated significant potential as antifungal and anticancer agents.[1][2]

Experimental Protocol (Representative for "Click" Chemistry):

This protocol describes the synthesis of a 1,2,3-triazole derivative from a benzimidazole precursor. While the cited example starts from a derivative of 1H-benzimidazole, the principle of the click reaction is broadly applicable.

  • Materials: 2-(Prop-2-yn-1-ylthio)-1H-benzimidazole (a derivative that can be synthesized from 2-mercaptobenzimidazole), appropriate aryl azide, Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve 2-(prop-2-yn-1-ylthio)-1H-benzimidazole (1 eq.) in a mixture of THF and water (1:1).

    • Add the desired aryl azide (1.1 eq.) to the solution.

    • Add a catalytic amount of copper(II) sulfate (e.g., 0.1 eq.) and sodium ascorbate (0.2 eq.).

    • Stir the reaction mixture at room temperature and monitor its completion by TLC.

    • After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired benzimidazole-1,2,3-triazole hybrid.[2]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[2][3]

II. Biological Applications and Quantitative Data

Derivatives of 1H-benzimidazole have been extensively studied for their therapeutic potential, particularly as inhibitors of enzymes involved in cancer progression. The following tables summarize key quantitative data for representative benzimidazole derivatives.

A. Anticancer Activity

Benzimidazole derivatives have shown potent antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole-1,2,3-triazole hybrid (Compound 6i )MCF-7 (Breast)0.028[2]
Benzimidazole-1,2,3-triazole hybrid (Compound 10e )MCF-7 (Breast)0.024[2]
N,2,6-Trisubstituted 1H-benzimidazole (Compound 4c )HepG2 (Liver)2.39[4]
Cyclic Benzimidazole Derivative (Compound 2a )HeLa (Cervical)22.57[5][6]
B. Enzyme Inhibition

A key strategy in modern drug discovery is the targeted inhibition of enzymes that are overactive in disease states. Benzimidazole derivatives have emerged as potent inhibitors of several important kinase and polymerase enzymes.

Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives

Compound ClassTarget EnzymeIC₅₀ (nM)Reference
Benzimidazole/1,2,3-triazole hybrid (Compound 6i )EGFR78[2]
Benzimidazole/1,2,3-triazole hybrid (Compound 10e )EGFR73[2]
1,2,4-Triazole-Benzimidazole Derivative (Compound 6b )EGFRWT80[7]
1,2,4-Triazole-Benzimidazole Derivative (Compound 6b )EGFRT790M90[7]
Pyridopyridazinone-based Benzimidazole (Compound 8a )PARP-136[8]
C. Antifungal Activity

In addition to anticancer applications, benzimidazole-triazole hybrids have demonstrated promising activity against pathogenic fungi.

Table 3: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
6b C. glabrata0.97[1]
6i C. glabrata0.97[1]
6j C. glabrata0.97[1]

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzimidazole derivatives are often attributed to their ability to modulate specific cellular signaling pathways that are dysregulated in diseases like cancer. Understanding these pathways is crucial for the rational design of new and more effective drugs.

A. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[9] Overactivation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[7] Benzimidazole-based compounds have been developed as potent EGFR inhibitors.[2]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Benzimidazole_Inhibitor Benzimidazole EGFR Inhibitor Benzimidazole_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by benzimidazole derivatives.

B. PARP-1 and DNA Damage Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[10][11] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11] Several benzimidazole derivatives have been developed as potent PARP-1 inhibitors.[8][12]

PARP_Inhibition_Workflow DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits DNA_DSB DNA Double-Strand Break (DSB) at Replication Fork DNA_SSB->DNA_DSB Leads to BER Base Excision Repair (BER) PARP1->BER Initiates PARP1->DNA_DSB Inhibition causes Cell_Survival Cell Survival BER->Cell_Survival HR_Repair Homologous Recombination Repair (HR) DNA_DSB->HR_Repair Repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis in BRCA deficient cells HR_Repair->Cell_Survival Benzimidazole_PARP_Inhibitor Benzimidazole PARP Inhibitor Benzimidazole_PARP_Inhibitor->PARP1 Inhibits BRCA_Deficient BRCA Deficient Cancer Cell BRCA_Deficient->HR_Repair Defective

Caption: PARP-1 inhibition and synthetic lethality in BRCA-deficient cells.

C. mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[13] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention. Recent studies have shown that benzimidazole derivatives can effectively inhibit the mTOR pathway.[13]

mTOR_Signaling_Pathway Growth_Factors Growth Factors, Nutrients PI3K PI3K Growth_Factors->PI3K Activate AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Promotes Benzimidazole_Inhibitor Benzimidazole mTOR Inhibitor Benzimidazole_Inhibitor->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and its inhibition.

IV. Conclusion

This compound serves as an exceptional starting point for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. The protocols and data presented herein highlight the potential of these derivatives as potent anticancer, antifungal, and enzyme inhibitory agents. The provided diagrams of key signaling pathways offer a conceptual framework for understanding their mechanisms of action and for guiding the future design of novel therapeutics. Further exploration of the synthetic possibilities of this compound is warranted to unlock its full potential in the development of next-generation medicines.

References

Application Notes and Protocols for the Use of 1H-Benzimidazole-5-carbonitrile in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1H-Benzimidazole-5-carbonitrile as a scaffold in the design and synthesis of novel antimicrobial agents. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and screening, and insights into the potential mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a carbonitrile group at the 5-position of the benzimidazole ring offers a unique opportunity for chemical modification and has been explored for the development of potent antimicrobial compounds. This document outlines the application of this compound in the discovery of new antimicrobial drug candidates.

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives

While specific data for a comprehensive library of this compound derivatives is emerging, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against common bacterial and fungal strains to illustrate the potential of this class of compounds.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Series A: 2-Aryl-1H-benzimidazole-5-carbonitrile Analogs
ABC-012-(4-Chlorophenyl)Staphylococcus aureus16Fictional
ABC-022-(4-Methoxyphenyl)Staphylococcus aureus32Fictional
ABC-032-(4-Nitrophenyl)Escherichia coli64Fictional
ABC-042-(Pyridin-4-yl)Escherichia coli32Fictional
ABC-052-(Thiophen-2-yl)Candida albicans8Fictional
Series B: 1,2-Disubstituted-1H-benzimidazole-5-carbonitrile Analogs
DBC-011-Methyl-2-(phenyl)Staphylococcus aureus8Fictional
DBC-021-Ethyl-2-(phenyl)Staphylococcus aureus16Fictional
DBC-031-Benzyl-2-(4-chlorophenyl)Escherichia coli16Fictional
DBC-041-Propyl-2-(4-chlorophenyl)Escherichia coli32Fictional
DBC-051-Methyl-2-(thiophen-2-yl)Candida albicans4Fictional
Reference Compounds
Ciprofloxacin-Staphylococcus aureus0.5 - 2[1]
Ciprofloxacin-Escherichia coli0.015 - 1[1]
Fluconazole-Candida albicans0.25 - 4Fictional

Experimental Protocols

Synthesis of 2-Aryl-1H-benzimidazole-5-carbonitrile Derivatives (General Protocol)

This protocol is based on the Phillips condensation reaction, a common method for synthesizing benzimidazoles.[3][4]

Workflow for the Synthesis of 2-Aryl-1H-benzimidazole-5-carbonitrile Derivatives

cluster_synthesis Synthesis cluster_reactants Reactants A 1. Reactants Mixing B 2. Reflux A->B Heat C 3. Neutralization B->C Cool & Add Base D 4. Isolation C->D Filtration E 5. Purification D->E Recrystallization/Chromatography F F E->F Characterized Product R1 3,4-Diaminobenzonitrile R1->A R2 Aromatic Aldehyde R2->A R3 Sodium Metabisulfite R3->A R4 Solvent (e.g., Ethanol/Water) R4->A

Caption: General workflow for the synthesis of 2-aryl-1H-benzimidazole-5-carbonitrile derivatives.

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite

  • Ethanol

  • Water

  • Sodium hydroxide solution (10%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, combine 3,4-diaminobenzonitrile (1 equivalent), the desired aromatic aldehyde (1 equivalent), and sodium metabisulfite (2 equivalents).

  • Add a solvent mixture of ethanol and water (e.g., 9:1 v/v).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antimicrobial Screening Protocols

1. Agar Well Diffusion Method (Qualitative Screening)

This method is used for the initial screening of antimicrobial activity.[5][6]

Workflow for Agar Well Diffusion Assay

cluster_assay Agar Well Diffusion Assay A 1. Prepare Inoculum B 2. Inoculate Agar Plate A->B C 3. Create Wells B->C D 4. Add Test Compound C->D E 5. Incubate D->E F 6. Measure Zone of Inhibition E->F

Caption: Step-by-step workflow for the agar well diffusion antimicrobial assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test microbial strains (e.g., S. aureus, E. coli)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Aseptically punch wells into the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Add the positive and negative controls to separate wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

2. Broth Microdilution Method (Quantitative - MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antimicrobial agents.[7][8][9][10]

Workflow for Broth Microdilution MIC Assay

cluster_mic Broth Microdilution Assay A 1. Prepare Serial Dilutions of Compound C 3. Inoculate Microplate Wells A->C B 2. Prepare Standardized Inoculum B->C D 4. Incubate C->D E 5. Read Results Visually or with Plate Reader D->E F 6. Determine MIC E->F

Caption: Workflow illustrating the broth microdilution method for MIC determination.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives

  • Test microbial strains

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution (in broth with a low percentage of DMSO) to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum standardized to 0.5 McFarland and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum.

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

The precise mechanism of action for this compound derivatives is an active area of research. However, based on the known mechanisms of other benzimidazole-based antimicrobials, several potential targets can be proposed.

One of the most well-established targets for benzimidazole derivatives is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[3][6] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. The benzimidazole scaffold can interact with the ATP-binding site of the GyrB subunit of DNA gyrase.

Proposed Mechanism of Action: DNA Gyrase Inhibition

cluster_pathway Proposed Antimicrobial Mechanism A This compound Derivative B Bacterial DNA Gyrase (GyrB Subunit) A->B Binds to C Inhibition of ATP Binding B->C Leads to D Disruption of DNA Supercoiling C->D E Inhibition of DNA Replication D->E F Bacterial Cell Death E->F

References

Application Notes and Protocols for N-alkylation of the Benzimidazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of the benzimidazole ring, a critical reaction in the synthesis of a wide range of biologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its N-alkylation allows for the modulation of pharmacological properties.[1][2] This document outlines various synthetic strategies, from classical methods to modern catalytic approaches, to guide researchers in selecting the most suitable protocol for their specific needs.

Introduction

N-alkylation is a fundamental chemical reaction that introduces an alkyl group onto a nitrogen atom. In the context of benzimidazoles, this modification at the N-1 position is crucial for developing derivatives with diverse therapeutic applications, including antiviral (anti-HIV), antifungal, and anticancer agents.[1][3][4] The choice of alkylating agent, catalyst, and reaction conditions can significantly influence the efficiency, regioselectivity, and overall yield of the synthesis. This document details several robust protocols for this important transformation.

Comparative Summary of N-Alkylation Protocols

The following table summarizes various methods for the N-alkylation of benzimidazoles, providing a comparative look at their key parameters and typical yields.

Protocol Alkylating Agent Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Classical N-Alkylation Alkyl Halides (e.g., n-butyl bromide)NaOH / Tetrabutylammonium bromide (PTC)Toluene70-903-871-88[5]
Phase-Transfer Catalysis C3-C10 Alkyl BromidesKOH (30% aq.) / Tetrabutylammonium hydrogen sulfateNot specifiedNot specifiedNot specifiedGood[6]
Mannich Base Alkylation Ketonic Mannich BasesNoneEthanol-Water (1:1)Reflux1Excellent[7]
Metal-Free Allylation Morita–Baylis–Hillman (MBH) Alcohols/AcetatesNoneTolueneReflux24-7255-85[3]
Palladium-Catalyzed C-N Coupling BenzylaminesPd(OAc)₂Not specifiedNot specifiedNot specifiedModerate to Good[8]
Copper-Catalyzed N-Arylation Aryl Bromides/IodidesCu₂O / Ligand (L1c) / Cs₂CO₃Butyronitrile/DMSO110-13016-48Good[9]
Acceptorless Dehydrogenative Coupling (ADC) Primary AlcoholsRu(II)-p-cymene complexesToluene11024up to 88[10]
Nickel-Catalyzed Direct C-H Alkylation Grignard ReagentsNickel CatalystNot specifiedRoom TempNot specified68-82[11]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Alkyl Halides under Phase-Transfer Catalysis

This protocol describes a straightforward and efficient method for the N-alkylation of benzimidazoles using alkyl halides in the presence of a phase-transfer catalyst (PTC).[5]

Materials:

  • Substituted Benzimidazole

  • Alkyl Halide (e.g., n-butyl bromide)

  • Sodium Hydroxide (NaOH) powder

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • To a reaction flask, add the benzimidazole derivative (0.01 mol), the alkyl halide (0.12 mol), tetrabutylammonium bromide (0.3 g), and powdered sodium hydroxide (0.08 mol).[5]

  • Heat the reaction mixture to 70-80 °C with stirring for 3-8 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzimidazole starting material is completely consumed.

  • After completion, distill off the excess alkyl halide for recovery.

  • Add dilute hydrochloric acid to neutralize the reaction mixture.

  • Filter the resulting solid product and wash with water.

  • Recrystallize the crude product from ethanol to obtain the purified N-alkylated benzimidazole.

Protocol 2: N-Alkylation using Mannich Bases

This method utilizes ketonic Mannich bases as the alkylating agent in a simple and high-yielding procedure.[7]

Materials:

  • Substituted Benzimidazole

  • Hydrochloride salt of a ketonic Mannich base

  • Ethanol

  • Water

Procedure:

  • Dissolve the Mannich base hydrochloride (5 mmol) and the benzimidazole (5 mmol) in a 1:1 (v/v) mixture of ethanol and water (12 mL).[7]

  • Heat the solution under reflux for 1 hour.[7]

  • Cool the reaction mixture in an ice-water bath with vigorous stirring until crystallization of the product occurs.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the product from an appropriate solvent to yield the pure 1-(3-oxopropyl)benzimidazole.

Protocol 3: Metal-Free N-Allylation with Morita-Baylis-Hillman (MBH) Adducts

This protocol provides a catalyst-free method for the N-allylation of benzimidazole using MBH alcohols or acetates.[3]

Materials:

  • Benzimidazole

  • Cyclic Morita-Baylis-Hillman (MBH) alcohol or acetate

  • Toluene

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus (for MBH alcohols) or a reflux condenser (for MBH acetates), combine the MBH adduct (2 mmol) and benzimidazole (4 mmol) in toluene (25 mL).[3]

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with brine and dry the organic layer.

  • Remove the toluene under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-substituted benzimidazole.[3]

Visualized Workflows and Mechanisms

The following diagrams illustrate the general N-alkylation reaction, a comparative workflow of different synthetic approaches, and a decision-making flowchart for protocol selection.

general_reaction cluster_reactants Reactants cluster_conditions Conditions benzimidazole Benzimidazole product N-Alkylated Benzimidazole benzimidazole->product alkylating_agent Alkylating Agent (R-X) alkylating_agent->product base Base catalyst Catalyst conditions Solvent, Temp.

Caption: General scheme of N-alkylation of benzimidazole.

workflow_comparison cluster_classical Classical Alkylation cluster_mannich Mannich Base Alkylation cluster_adc Acceptorless Dehydrogenative Coupling c1 Mix Benzimidazole, Alkyl Halide, Base, PTC c2 Heat (70-90°C) c1->c2 c3 Workup & Purification c2->c3 m1 Mix Benzimidazole & Mannich Base in EtOH/H2O m2 Reflux (1h) m1->m2 m3 Crystallization m2->m3 a1 Mix Benzimidazole, Alcohol, Ru-Catalyst a2 Heat (110°C) a1->a2 a3 Purification a2->a3

Caption: Comparative workflow of different N-alkylation methods.

decision_tree start Start: Need for N-Alkylated Benzimidazole q1 Is a simple, high-yielding and rapid method preferred? start->q1 q2 Is a metal-free synthesis for allylation required? q1->q2 No p1 Protocol 2: Mannich Base Alkylation q1->p1 Yes q3 Are readily available alkyl halides the starting material? q2->q3 No p2 Protocol 3: Metal-Free Allylation q2->p2 Yes p3 Protocol 1: Classical Alkylation with PTC q3->p3 Yes p4 Consider other methods: ADC, Pd/Cu Catalysis q3->p4 No

Caption: Decision flowchart for selecting an N-alkylation protocol.

References

Application of 1H-Benzimidazole-5-carbonitrile in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1H-Benzimidazole, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have made it a focal point in the quest for novel anticancer therapeutics.[1][3] Specifically, derivatives of 1H-Benzimidazole-5-carbonitrile are emerging as a promising class of compounds in cancer research, demonstrating significant potential as cytotoxic agents, kinase inhibitors, and inducers of apoptosis.[4][5] This document provides detailed application notes and experimental protocols related to the use of this compound and its derivatives in oncological research.

Application Notes

Derivatives of this compound serve as a versatile platform for the development of potent anticancer agents. The presence of the nitrile group at the 5-position offers a key site for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][6] Research has demonstrated that these derivatives exert their anticancer effects through multiple mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of programmed cell death.[4][7][8]

One of the primary applications of this scaffold is in the development of topoisomerase inhibitors .[4] Topoisomerases are critical enzymes that regulate DNA topology and are essential for DNA replication and transcription. By inhibiting these enzymes, benzimidazole derivatives can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells.[4]

Furthermore, the benzimidazole core is a well-established scaffold for the design of kinase inhibitors .[5] Many kinases, such as Epidermal Growth Factor Receptor (EGFR), are overexpressed or hyperactivated in various cancers, leading to uncontrolled cell growth.[9][10] Derivatives of this compound can be designed to competitively bind to the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways and inhibiting cancer cell proliferation.[5][11]

Another significant application lies in the induction of apoptosis . Benzimidazole derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways.[2][9][12] This can involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, activation of caspases, and cell cycle arrest, often at the G2/M phase.[2][4][11]

Quantitative Data

The following table summarizes the 50% growth inhibition (GI50) values for selected bis-benzimidazole derivatives synthesized from a 5-cyano-1H-benzimidazole precursor, against a panel of human cancer cell lines.[4]

CompoundCancer Cell LineCell Line TypeGI50 (µM)
11a CCRF-CEMLeukemia0.20
MOLT-4Leukemia0.16
OVCAR-3Ovarian Cancer0.36
12a CCRF-CEMLeukemia0.29
MOLT-4Leukemia0.24
OVCAR-3Ovarian Cancer0.45
12b CCRF-CEMLeukemia0.26
MOLT-4Leukemia0.21
OVCAR-3Ovarian Cancer0.40

Experimental Protocols

Synthesis of 2-Aryl-5-cyano-1H-benzimidazoles

This protocol is adapted from a reported method for the synthesis of 2-substituted-1H-benzimidazole-5-carbonitriles.[4]

Materials:

  • 4-cyano-1,2-phenylenediamine

  • Substituted benzaldehydes

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a solution of 4-cyano-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and water, add the appropriately substituted benzaldehyde (1.5 equivalents).

  • Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-aryl-5-cyano-1H-benzimidazole.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzimidazole derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the benzimidazole derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cancer cells with the desired concentrations of the benzimidazole derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in a staining solution containing RNase A and Propidium Iodide.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

BZC This compound Derivative DNA_Topo DNA Topoisomerase BZC->DNA_Topo Inhibition Kinases Protein Kinases (e.g., EGFR) BZC->Kinases Inhibition Apoptosis_Pathway Apoptosis Induction BZC->Apoptosis_Pathway Direct/Indirect Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) BZC->Cell_Cycle_Arrest DNA_Damage DNA Damage DNA_Damage->Apoptosis_Pathway Signaling Downstream Signaling (e.g., MAPK pathway) Kinases->Signaling Blocks Activation Cancer_Cell_Death Cancer Cell Death Apoptosis_Pathway->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Mechanisms of action for this compound derivatives.

Start Start: Synthesis of This compound Derivatives Purification Purification and Characterization Start->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Assay) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism->Lead_Opt End Preclinical Development Lead_Opt->End Benzimidazole_Core Benzimidazole Core Anticancer_Activity Anticancer Activity Benzimidazole_Core->Anticancer_Activity Position_5 5-carbonitrile (Key for derivatization) Position_5->Benzimidazole_Core Position_2 2-Aryl Substitution (Modulates activity) Position_2->Benzimidazole_Core Position_1 N-1 Substitution (Influences properties) Position_1->Benzimidazole_Core

References

Application Notes and Protocols: Synthesis of Benzimidazole Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of benzimidazole derivatives as potent inhibitors of various enzymes, including urease, protein kinases, and carbonic anhydrases. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique properties allow for diverse chemical modifications, leading to the development of targeted and effective enzyme inhibitors.

Introduction to Benzimidazole Derivatives as Enzyme Inhibitors

Benzimidazole, a bicyclic heterocyclic compound, is structurally similar to naturally occurring purines, which allows it to interact with a wide range of biological targets, including enzymes. This structural mimicry, combined with the ability to participate in hydrogen bonding and π-π stacking interactions, makes benzimidazole derivatives ideal candidates for the design of enzyme inhibitors. The development of these compounds has shown significant therapeutic potential in various fields, including oncology, infectious diseases, and the management of metabolic disorders.

  • Urease Inhibitors: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, leading to gastritis and peptic ulcers. Benzimidazole derivatives have been shown to effectively inhibit urease, offering a therapeutic strategy to combat these infections.

  • Kinase Inhibitors: Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzimidazole-based molecules have been successfully developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby halting tumor growth and proliferation.

  • Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are involved in pH regulation and are overexpressed in several types of tumors, contributing to their survival and proliferation. Benzimidazole-sulfonamide derivatives have emerged as potent and selective inhibitors of tumor-associated CA isoforms, such as CA IX.

Data Presentation: Inhibitory Activities of Benzimidazole Derivatives

The following tables summarize the inhibitory activities (IC₅₀ values) of representative benzimidazole derivatives against their target enzymes.

Table 1: Urease Inhibitory Activity of Benzimidazole Derivatives

Compound IDStructure/Substitution PatternTarget EnzymeIC₅₀ (µM)Reference Standard (IC₅₀, µM)
8e Benzimidazole-piperazine derivativeJack Bean Urease3.36Thiourea (22)
8d Benzimidazole-piperazine derivativeJack Bean Urease7.04Thiourea (22)
8k Benzimidazole-piperazine derivativeJack Bean Urease7.14Thiourea (22)
8m 2-aryl benzimidazole derivativeJack Bean Urease7.74Thiourea (22)
8n 2-aryl benzimidazole derivativeJack Bean Urease8.09Thiourea (22)

Data sourced from multiple studies on urease inhibition.[1][2][3]

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound IDStructure/Substitution PatternTarget KinaseIC₅₀ (nM)Reference Standard (IC₅₀, nM)
8 2-phenyl benzimidazole derivativeVEGFR-26.7Sorafenib
9 2-phenyl benzimidazole derivativeVEGFR-28.9Sorafenib
6a Benzimidazole-based hybridEGFR5000-
5b Benzimidazole-based hybridEGFR6000-
5f Benzimidazole-based hybridEGFR8000-
4r Benzimidazole-oxadiazole derivativeVEGFR-2418Sorafenib (312)
4s Benzimidazole-oxadiazole derivativeVEGFR-2502Sorafenib (312)
6i Benzimidazole/1,2,3-triazole hybridEGFR78Erlotinib (80)
10e Benzimidazole/1,2,3-triazole hybridEGFR73Erlotinib (80)

Data sourced from various studies on kinase inhibition.[1][3][4][5]

Table 3: Carbonic Anhydrase Inhibitory Activity of Benzimidazole-Sulfonamide Derivatives

Compound IDStructure/Substitution PatternTarget IsoformKᵢ (nM)Reference Standard (Acetazolamide)
4c 2-arylbenzimidazole sulfonamidehCA IX6.6-
4c 2-arylbenzimidazole sulfonamidehCA XII9.9-
- Sulfonamide-containing benzimidazoleshCA IX5.2 - 29.3-
- Sulfonamide-containing benzimidazoleshCA XII9.9 - 41.7-
22 Benzimidazole derivativeBovine CA7470Acetazolamide (310)
21 Benzimidazole derivativeBovine CA10310Acetazolamide (310)

Note: Kᵢ values are presented for some compounds, which represent the inhibition constant. Data sourced from multiple studies on carbonic anhydrase inhibition.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzimidazole derivatives and the corresponding enzyme inhibition assays.

Synthesis of 2-Substituted Benzimidazole Derivatives

This protocol describes a general and efficient method for the synthesis of 2-aryl benzimidazoles through the condensation of o-phenylenediamine and an aromatic aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde

  • Ethanol

  • Catalyst (e.g., H₅IO₆-SiO₂, CAN, etc.) - optional, can improve yield and reaction time.

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of the chosen catalyst (e.g., 20 mol% H₅IO₆-SiO₂).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted benzimidazole derivative.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Test compounds (benzimidazole derivatives)

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution to the respective wells.

  • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a peptide with a tyrosine residue for phosphorylation)

  • ATP

  • Kinase buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Test compounds (benzimidazole derivatives)

  • Staurosporine or a known kinase inhibitor (positive control)

  • 384-well low-volume microplate

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in kinase buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Calculate the TR-FRET ratio and determine the IC₅₀ values for the test compounds.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Human carbonic anhydrase isoenzyme (e.g., hCA I, II, or IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (benzimidazole-sulfonamide derivatives)

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

  • Add 20 µL of the test compound solution to the designated wells.

  • Add 20 µL of the carbonic anhydrase solution to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution to each well.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • Determine the rate of reaction (slope of the absorbance vs. time curve).

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of benzimidazole-based enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Start: Design Benzimidazole Derivatives synthesis Chemical Synthesis: Condensation of o-phenylenediamine and aldehydes/carboxylic acids start->synthesis purification Purification: Column Chromatography synthesis->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization enzyme_assay In Vitro Enzyme Inhibition Assay (Urease, Kinase, or CA) characterization->enzyme_assay ic50 Determine IC50 Values enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Identify Lead Compound(s) sar->lead_id optimization Chemical Modification for Improved Potency/Selectivity lead_id->optimization in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo optimization->synthesis

Caption: Workflow for the development of benzimidazole-based enzyme inhibitors.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->RTK

Caption: Simplified kinase signaling pathway and the point of inhibition.

ca9_signaling_pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Microenvironment cluster_outcome Tumor Progression Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_gene CA9 Gene Transcription HIF1a->CA9_gene CA9 Carbonic Anhydrase IX (on cell surface) CA9_gene->CA9 H_HCO3 H⁺ + HCO₃⁻ CA9->H_HCO3 pHi Intracellular pH (pHi) Maintained Alkaline Proliferation Proliferation pHi->Proliferation CO2 CO₂ CO2->CA9 H2O H₂O H2O->CA9 H_HCO3->pHi HCO₃⁻ uptake pHe Extracellular pH (pHe) Acidified H_HCO3->pHe Invasion Invasion pHe->Invasion Metastasis Metastasis pHe->Metastasis Inhibitor Benzimidazole-Sulfonamide Inhibitor Inhibitor->CA9

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

References

Application Notes and Protocols for the Characterization of 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 1H-Benzimidazole-5-carbonitrile. This document outlines detailed protocols for various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction. The information herein is intended to support quality control, purity assessment, and structural elucidation of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Quantitative Data

The following tables summarize the expected chemical shifts for this compound. These values are predicted based on the analysis of structurally similar benzimidazole derivatives.[1][2][3][4][5]

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9br s1HN-H
~8.4s1HH-2
~8.2s1HH-4
~7.8d1HH-7
~7.6d1HH-6

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)Assignment
~144C-2
~142C-7a
~135C-3a
~127C-6
~120C-4
~119C-N
~115C-7
~108C-5
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex the vial to ensure the complete dissolution of the sample.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire the ¹³C NMR spectrum using a 100 MHz (or higher) spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the spectra using appropriate software (e.g., applying a Fourier transform, phase correction, and baseline correction).

Diagram 1: NMR Experimental Workflow

NMR_Workflow A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Transfer to NMR Tube B->C D Acquire 1H and 13C NMR Spectra C->D E Process and Analyze Data D->E MS_Logic A Sample Introduction (Direct Probe/GC) B Ionization (Electron Impact, 70 eV) A->B C Mass Analysis (m/z) B->C D Detection and Spectrum Generation C->D E Data Interpretation (Molecular Ion & Fragmentation) D->E HPLC_Workflow A Prepare Mobile Phases (A and B) D Inject into HPLC System A->D B Prepare Sample Solution (0.1 mg/mL) C Filter Sample B->C C->D E Run Gradient and Detect at 254 nm D->E F Analyze Chromatogram for Purity E->F Crystal_Growth A Purified this compound B Solubility Screening A->B C Select Suitable Solvent(s) B->C D Crystal Growth Method C->D E Slow Evaporation D->E Option 1 F Slow Cooling D->F Option 2 G High-Quality Single Crystals E->G F->G H X-ray Diffraction Analysis G->H

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1H-Benzimidazole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1H-Benzimidazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the condensation reaction of 3,4-diaminobenzonitrile with a one-carbon electrophile. The two most common reagents for this purpose are formic acid and trimethyl orthoformate. This reaction is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.

Q2: What are the starting materials for the synthesis of this compound?

A2: The primary starting material is 3,4-diaminobenzonitrile. For the cyclization to form the imidazole ring, either formic acid or an orthoester like trimethyl orthoformate is typically used.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, other methods exist, although they are less common for this specific molecule. These can include the use of other formic acid derivatives or the cyclization of appropriately substituted anilines. However, the condensation of 3,4-diaminobenzonitrile with formic acid or an orthoester remains the most straightforward approach.

Q4: How does the choice of reagent (formic acid vs. trimethyl orthoformate) affect the reaction?

A4: Formic acid is a strong acid and dehydrating agent, often requiring higher reaction temperatures. Trimethyl orthoformate can react under milder conditions and the reaction byproducts (methanol and methyl formate) are volatile and easily removed. The choice may depend on the desired reaction conditions and the scale of the synthesis.

Q5: What are the advantages of using microwave irradiation for this synthesis?

A5: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes.[1] It can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[1][2]

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below.

Method A: Synthesis using Formic Acid

This protocol is based on the classical Phillips-Ladenburg synthesis.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzonitrile (1.0 eq).

  • Add an excess of formic acid (approximately 5-10 eq).

  • Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker of ice-cold water with stirring.

  • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the product precipitates.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Method B: Synthesis using Trimethyl Orthoformate

This method provides a milder alternative to using formic acid.

Experimental Procedure:

  • To a solution of 3,4-diaminobenzonitrile (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add trimethyl orthoformate (1.5-2.0 eq).

  • Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).

  • Heat the mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how reaction parameters can be optimized for the synthesis of this compound.

Table 1: Effect of Temperature and Reaction Time on Yield (Method A)

EntryTemperature (°C)Reaction Time (h)Yield (%)
180465
2100285
3120282 (with some degradation)

Table 2: Effect of Catalyst on Yield (Method B)

EntryCatalyst (mol%)Reaction Time (h)Yield (%)
1None355
2p-TSA (5)1.590
3HCl (catalytic)1.588

Troubleshooting Guides

Problem 1: Low or No Yield

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. A slight excess of formic acid or trimethyl orthoformate can also drive the reaction forward.

  • Possible Cause: Poor quality of starting materials.

    • Solution: Ensure that the 3,4-diaminobenzonitrile is pure. Impurities can interfere with the reaction.

  • Possible Cause: Inefficient cyclization.

    • Solution: In the case of using trimethyl orthoformate, ensure that a suitable acid catalyst is used to facilitate the cyclization step.

Problem 2: Formation of Multiple Products/Side Products

  • Possible Cause: Oxidation of 3,4-diaminobenzonitrile.

    • Solution: The starting material is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

  • Possible Cause: Hydrolysis of the nitrile group.

    • Solution: Prolonged heating in strong acidic conditions (like in Method A) can potentially lead to the hydrolysis of the nitrile group to a carboxylic acid. Minimize reaction time and avoid excessively harsh conditions.

  • Possible Cause: Formation of phenazine-type impurities.

    • Solution: Ortho-diamine starting materials can sometimes form phenazine side products.[3] Careful control of reaction temperature and stoichiometry can minimize this.[3]

Problem 3: Difficulty in Product Purification

  • Possible Cause: Similar polarity of product and impurities.

    • Solution: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.

  • Possible Cause: The product is highly colored.

    • Solution: The discoloration is often due to oxidized impurities. Treatment of the crude product with activated charcoal during recrystallization can help remove some colored impurities.

Visualizations

experimental_workflow start Start reactants Combine 3,4-diaminobenzonitrile and Formic Acid/Orthoester start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Cool and Quench/ Solvent Removal reaction->workup isolation Filter Precipitate/ Crude Product workup->isolation purification Recrystallization or Column Chromatography isolation->purification product Pure this compound purification->product troubleshooting_low_yield start Low Yield? check_tlc Is starting material consumed on TLC? start->check_tlc increase_time_temp Increase reaction time/temperature check_tlc->increase_time_temp No check_reagents Are reagents pure? check_tlc->check_reagents Yes end Improved Yield increase_time_temp->end purify_reagents Purify starting materials check_reagents->purify_reagents No check_catalyst Is catalyst present and active (Method B)? check_reagents->check_catalyst Yes purify_reagents->end add_catalyst Add/replace catalyst check_catalyst->add_catalyst No check_catalyst->end Yes add_catalyst->end side_reaction benzimidazole_nitrile This compound carboxylic_acid 1H-Benzimidazole-5-carboxylic acid (Side Product) benzimidazole_nitrile->carboxylic_acid Hydrolysis hydrolysis_conditions Strong Acid (H+) Prolonged Heat hydrolysis_conditions->carboxylic_acid

References

Technical Support Center: 1H-Benzimidazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1H-Benzimidazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent method for synthesizing this compound is the condensation reaction of 3,4-diaminobenzonitrile with a one-carbon electrophile. Commonly used reagents include formic acid, triethyl orthoformate, or formaldehyde followed by an oxidation step. The reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with an acid catalyst to facilitate the cyclization.

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

Several side products can form depending on the specific reagents and reaction conditions. These can include:

  • N,N'-diformyl-3,4-diaminobenzonitrile: Over-formylation of the starting diamine if formic acid is used in excess or under harsh conditions.

  • Bis-benzimidazole derivatives: Formation of a dimer resulting from the reaction of two molecules of 3,4-diaminobenzonitrile with the cyclizing agent.

  • Partially cyclized intermediates: Incomplete reaction can lead to the presence of N-(formyl)-3,4-diaminobenzonitrile.

  • Hydrolysis of the nitrile group: Under strong acidic or basic conditions and in the presence of water, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), forming 1H-Benzimidazole-5-carboxylic acid.

  • Products of over-oxidation or reduction: If an oxidative or reductive step is involved, side products from incomplete or excessive reaction can occur.

  • 1,2-Disubstituted benzimidazole and bis-dihydrobenzimidazole: Direct condensation with aldehydes can sometimes yield a complex mixture of these side products.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of 3,4-diaminobenzonitrile to the one-carbon source.

  • Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote side reactions.

  • Choice of Reagents: Using milder cyclizing agents like triethyl orthoformate can sometimes offer better selectivity compared to formic acid.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • pH Control: Careful control of the pH is crucial to prevent the hydrolysis of the nitrile group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive reagents. 4. Decomposition of starting material or product.1. Increase reaction time and monitor by TLC.[1] 2. Gradually increase the reaction temperature. 3. Use fresh, high-purity starting materials and reagents. 4. Ensure the reaction temperature is not excessively high.
Multiple Spots on TLC, Difficult Purification 1. Formation of multiple side products. 2. Presence of unreacted starting materials.[1][2] 3. Degradation of the product during workup or purification.1. Re-optimize reaction conditions (temperature, time, stoichiometry). 2. Ensure complete consumption of the limiting reagent. 3. Use column chromatography with a carefully selected eluent system for purification.[2][3][4] 4. Perform workup and purification at lower temperatures if the product is thermally sensitive.
Product is Contaminated with a More Polar Impurity 1. Hydrolysis of the nitrile group to a carboxylic acid. 2. Presence of unreacted 3,4-diaminobenzonitrile.1. Avoid harsh acidic or basic conditions during reaction and workup. Ensure all solvents are anhydrous. 2. Use column chromatography for separation. The starting diamine is significantly more polar than the benzimidazole product.
Product is Contaminated with a Less Polar Impurity 1. Formation of bis-benzimidazole or other dimeric species.1. Adjust the stoichiometry of the reactants. 2. Column chromatography can be effective for separation.

Experimental Protocols

Synthesis of this compound using Formic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzonitrile (1.0 eq).

  • Reagent Addition: Add formic acid (1.2 eq) to the flask.

  • Reaction: Heat the mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathway to this compound and the formation of common side products.

Synthesis_Pathway reactant reactant product product side_product side_product A 3,4-Diaminobenzonitrile C Intermediate (N-formyl) A->C + HCOOH - H2O F Over-formylation Side Product (N,N'-diformyl) A->F + Excess HCOOH B Formic Acid B->C D This compound C->D Cyclization - H2O E Hydrolysis Side Product (1H-Benzimidazole-5-carboxylic acid) D->E + H2O (Harsh Acid/Base)

Caption: Synthetic pathway for this compound and potential side products.

Troubleshooting_Workflow start_end start_end decision decision process process success success fail fail start Start Synthesis run_reaction Run Reaction & Monitor by TLC start->run_reaction check_completion Reaction Complete? run_reaction->check_completion check_completion->run_reaction No, continue monitoring workup Workup & Purification check_completion->workup Yes analyze_product Analyze Product Purity (NMR, LC-MS) workup->analyze_product check_purity Product Pure? analyze_product->check_purity end_success Pure Product Obtained check_purity->end_success Yes troubleshoot Identify Side Products/Impurities check_purity->troubleshoot No optimize Adjust Reaction Conditions (Temp, Time, Stoichiometry) troubleshoot->optimize optimize->run_reaction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1H-Benzimidazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include unreacted starting materials such as o-phenylenediamine derivatives and the carboxylic acid or aldehyde used in the synthesis. Additionally, side-products from incomplete reactions or over-alkylation can be present.[1] Oxidation of the o-phenylenediamine starting material can also lead to colored impurities.

Q2: My final product has a low yield after purification. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[2]

  • Product loss during workup: Benzimidazole derivatives can have some solubility in the aqueous phase during extractions. Consider back-extracting the aqueous layers to recover any dissolved product.[2]

  • Suboptimal recrystallization conditions: Using a solvent in which the compound is too soluble will result in poor recovery.[2]

  • Degradation on silica gel: Some benzimidazole derivatives may be unstable on silica gel.

Q3: The purified this compound is still colored (e.g., yellow or brown). How can I remove these colored impurities?

Colored impurities often arise from oxidation during the synthesis. The following methods can be effective for their removal:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Potassium Permanganate Treatment: For persistent discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole. The resulting manganese oxide and color are then removed by adding sodium bisulfite until the solution is clear, followed by cooling and crystallization.

Troubleshooting Guides

Issue 1: Difficulty in Removing a Persistent Impurity with Similar Polarity

If an impurity has a similar polarity to this compound, separation by standard column chromatography can be challenging.

Troubleshooting Steps:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A gradient elution may be more effective than an isocratic one. Common starting points for benzimidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol mixtures.[1]

    • Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase column.

  • Recrystallization Solvent Screening: Perform small-scale solvent screening to find an optimal solvent or solvent system for recrystallization that selectively crystallizes the desired product, leaving the impurity in the mother liquor.

  • Chemical Treatment: If the impurity has a reactive functional group, a chemical treatment to alter its polarity might be possible before another purification step.

Issue 2: Oiling Out During Recrystallization

"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Solvent Choice: The chosen recrystallization solvent may be too good a solvent. Try a solvent in which the compound is less soluble at room temperature but adequately soluble when hot.

  • Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation. Seeding the solution with a small crystal of the pure product can also help initiate crystallization.

  • Solvent Combination: Use a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heating to clarify and then slow cooling can promote crystallization.

Data Presentation

Table 1: Common Solvents for Recrystallization of Benzimidazole Derivatives

Solvent/Solvent SystemComments
EthanolA general and effective solvent for many benzimidazole derivatives.[1]
MethanolSimilar to ethanol, often used for recrystallization.[1]
Ethanol/WaterA mixture can be effective for compounds with moderate polarity.[1]
n-Hexane/AcetoneA good solvent system, particularly when slow evaporation is employed.
n-Hexane/Ethyl AcetateCan be effective, especially when dealing with multiple impurities.
WaterSuitable for more polar benzimidazole derivatives.

Table 2: Typical Solvent Systems for Column Chromatography of Benzimidazole Derivatives

Stationary PhaseMobile Phase (Eluent)
Silica GelEthyl Acetate/Hexane
Silica GelDichloromethane/Methanol
Silica GelChloroform/Ethanol

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry them in a vacuum oven.

Protocol 2: Column Chromatography Purification of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 1H-Benzimidazole- 5-carbonitrile Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For Complex Mixtures TLC TLC Analysis Recrystallization->TLC Check Purity Column_Chromatography->TLC Monitor Fractions Purity_Check Purity & Yield Determination TLC->Purity_Check Pure_Product Pure 1H-Benzimidazole- 5-carbonitrile Purity_Check->Pure_Product Final Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Impure_Product Impure Product (Post-Purification) Colored_Impurity Colored Impurity Impure_Product->Colored_Impurity Similar_Polarity Impurity with Similar Polarity Impure_Product->Similar_Polarity Oiling_Out Oiling Out During Recrystallization Impure_Product->Oiling_Out Charcoal Activated Charcoal Treatment Colored_Impurity->Charcoal KMnO4 KMnO4 Treatment Colored_Impurity->KMnO4 Optimize_Chromo Optimize Chromatography (Solvent/Stationary Phase) Similar_Polarity->Optimize_Chromo Recrystallization_Screen Recrystallization Solvent Screening Similar_Polarity->Recrystallization_Screen Change_Solvent Change Recrystallization Solvent Oiling_Out->Change_Solvent Slow_Cooling Slower Cooling/ Seeding Oiling_Out->Slow_Cooling

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Synthesis of 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 1H-Benzimidazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a C1 source like formic acid or its derivatives. For this compound, the logical starting material is 3,4-diaminobenzonitrile, which is cyclized with formic acid or a formic acid equivalent such as triethyl orthoformate.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in benzimidazole synthesis can often be attributed to several key factors. The purity of the starting material, 3,4-diaminobenzonitrile, is critical as impurities can interfere with the reaction. Reaction temperature and time are also crucial parameters to optimize. Furthermore, the choice of solvent and, if used, the catalyst can significantly impact the reaction's efficiency. Incomplete reaction is a common issue, so ensuring sufficient reaction time is important.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a common challenge. In the synthesis of benzimidazoles, potential side products can include N-acylated but uncyclized intermediates. If using an aldehyde as a C1 source (less common for the unsubstituted C2 position), the formation of a Schiff base intermediate that does not fully cyclize can occur. Additionally, o-phenylenediamines are susceptible to oxidation, which can lead to colored impurities.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, ensure you are using pure starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the 3,4-diaminobenzonitrile. Careful control of the reaction temperature and time, monitored by Thin Layer Chromatography (TLC), can also prevent the formation of degradation products.

Q5: What is the best method for purifying the final product, this compound?

A5: The crude product can often be purified by recrystallization from a suitable solvent. If significant impurities are present, column chromatography on silica gel is an effective purification method. The choice of eluent for column chromatography will depend on the polarity of the impurities.

Q6: Can microwave-assisted synthesis improve the yield and reaction time?

A6: Yes, microwave-assisted organic synthesis has been shown to be a highly effective method for the synthesis of benzimidazoles, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.[1] This is due to the efficient and uniform heating provided by microwave irradiation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Impure 3,4-diaminobenzonitrile. - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient formic acid or other C1 source.- Recrystallize or purify the 3,4-diaminobenzonitrile before use. - Monitor the reaction progress using TLC and extend the reaction time if necessary. - Optimize the reaction temperature. For the reaction with formic acid, heating at 100°C is a good starting point.[2] - Use a slight excess of the C1 source.
Formation of Colored Impurities - Oxidation of 3,4-diaminobenzonitrile.- Perform the reaction under an inert atmosphere (nitrogen or argon). - Use high-purity, colorless 3,4-diaminobenzonitrile.
Product is Difficult to Purify - Similar polarity of the product and impurities. - The product may be contaminated with starting material.- Optimize the solvent system for column chromatography to achieve better separation. - Ensure the reaction goes to completion by monitoring with TLC. - Consider an acid-base extraction during the workup to remove unreacted basic starting material.
Inconsistent Results - Variability in the quality of reagents or solvents. - Presence of moisture in the reaction.- Use reagents and solvents from reliable sources and ensure they are properly stored. - Use anhydrous solvents, especially if employing moisture-sensitive reagents.

Data Presentation

The following table summarizes typical yields for benzimidazole synthesis under various conditions. Note that the yields for this compound may vary, and optimization is recommended.

Starting Material C1 Source Conditions Yield (%) Reference
o-Phenylenediamine90% Formic Acid100°C, 2 hours83-85[2]
o-PhenylenediamineVarious Carboxylic AcidsMicrowave, HCl (cat.), 1.5-4 min80-95[1]
N-Phenyl-3,4-diaminobenzonitrile3,4-DimethoxybenzaldehydeSodium metabisulfite, Ethanol62
N-Benzyl-3,4-diaminobenzonitrile3,4-DimethoxybenzaldehydeSodium metabisulfite, Ethanol52

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound (Adapted from a general procedure for 1H-Benzimidazole)

This protocol is an adapted procedure based on the well-established synthesis of the parent 1H-benzimidazole.[2] Optimization may be required for the specific substrate.

Materials:

  • 3,4-Diaminobenzonitrile

  • 90% Formic Acid

  • 10% Sodium Hydroxide Solution

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • In a round-bottom flask, combine 3,4-diaminobenzonitrile (1 equivalent) with 90% formic acid (1.5 equivalents).

  • Heat the reaction mixture in a water bath at 100°C for 2 hours.

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with stirring until the mixture is just alkaline to litmus paper.

  • Cool the mixture in an ice bath to precipitate the crude product.

  • Collect the crude this compound by suction filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from boiling water. If the solution is colored, add a small amount of activated carbon and digest for 15 minutes before hot filtration.

  • Cool the filtrate to 10-15°C to crystallize the pure product.

  • Filter the purified product, wash with a small amount of cold water, and dry at 100°C.

Protocol 2: Microwave-Assisted Synthesis of this compound (General Method)

This is a general protocol for the microwave-assisted synthesis of benzimidazoles and may require optimization for this compound.

Materials:

  • 3,4-Diaminobenzonitrile

  • Formic Acid

  • Hydrochloric Acid (catalytic amount)

  • Ethanol/Water mixture for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, combine 3,4-diaminobenzonitrile (1 equivalent) and formic acid (1 equivalent).

  • Add a catalytic amount of hydrochloric acid (e.g., 2 drops of 4M HCl).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 50% power) for a short duration (e.g., 2-5 minutes). The optimal time and power should be determined by monitoring the reaction.[1]

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., 10% sodium hydroxide solution).

  • The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualizations

experimental_workflow reagents Prepare Starting Materials (3,4-Diaminobenzonitrile, Formic Acid) reaction Combine and Heat (Conventional or Microwave) reagents->reaction 1. Reaction Setup workup Neutralization and Crude Product Isolation reaction->workup 2. Workup purification Purification (Recrystallization or Chromatography) workup->purification 3. Purification analysis Product Analysis (TLC, NMR, MP) purification->analysis 4. Analysis

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_purity Check Purity of 3,4-Diaminobenzonitrile start->check_purity check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_reagents Verify Stoichiometry of Formic Acid start->check_reagents impure Impure Starting Material? check_purity->impure incomplete Incomplete Reaction? check_conditions->incomplete incorrect_stoichiometry Incorrect Stoichiometry? check_reagents->incorrect_stoichiometry purify Action: Purify Starting Material impure->purify Yes optimize_time_temp Action: Increase Reaction Time/ Optimize Temperature incomplete->optimize_time_temp Yes adjust_reagents Action: Use Slight Excess of Formic Acid incorrect_stoichiometry->adjust_reagents Yes

Caption: A troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Low Yields in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for overcoming low yields in benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My benzamide synthesis is resulting in a low yield. What are the common causes?

Low yields in benzamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach is crucial for identifying and resolving the issue. The most common causes include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to issues with reagents, temperature, or reaction time.[1]

  • Hydrolysis of Starting Materials: Acyl chlorides, like benzoyl chloride, are highly susceptible to hydrolysis, which converts them into unreactive benzoic acid.[2][3][4] Similarly, activated carboxylic acid intermediates can react with residual water.[1][5]

  • Side Product Formation: Various side reactions can consume starting materials or lead to impurities that complicate purification, ultimately reducing the isolated yield. Common side products include benzoic acid and N-acylurea (when using carbodiimide coupling agents).[2][4][6]

  • Product Loss During Workup and Purification: Significant amounts of the desired benzamide can be lost during extraction, washing, and final purification steps like column chromatography or recrystallization.[1][6]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or inappropriate stoichiometry can significantly hinder the reaction's efficiency.[1][5]

Q2: I am using the Schotten-Baumann method (benzoyl chloride and an amine) and getting a low yield. What should I investigate?

The Schotten-Baumann reaction is a robust method, but several factors can lead to diminished yields. Here’s what to check:

  • Purity and Dryness of Reagents: Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid.[2][4] Ensure your benzoyl chloride is fresh and your amine and solvent are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[4]

  • Base Concentration and Addition: The reaction generates hydrochloric acid (HCl), which can protonate the amine, rendering it non-nucleophilic.[2] An adequate amount of base, typically aqueous sodium hydroxide, is crucial to neutralize this acid.[2][7][8]

  • Vigorous Mixing: If you are using a biphasic system (e.g., an organic solvent and water), vigorous stirring is essential to ensure the reactants in the organic phase make effective contact with the base in the aqueous phase.[2]

  • Temperature Control: The reaction is exothermic.[9] It is often necessary to cool the reaction mixture, for instance in an ice bath, to prevent side reactions.[4][10]

Q3: My reaction using a coupling agent (e.g., EDC, DCC) is inefficient. How can I improve the yield?

Coupling agent-mediated amide bond formation is common, but not without its challenges. Consider the following troubleshooting steps:

  • Coupling Agent Quality: Carbodiimide coupling reagents like EDC and DCC can degrade over time. Ensure you are using a fresh, high-quality reagent.[4]

  • Formation of N-Acylurea Byproduct: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which consumes the activated acid.[2][4] To suppress this, consider adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][2]

  • Stoichiometry: Use a slight excess (e.g., 1.1–1.5 equivalents) of the coupling agent and ensure the carboxylic acid and amine are present in appropriate ratios (often a slight excess of the amine is used).[1]

  • Anhydrous Conditions: The activated carboxylic acid intermediate is prone to hydrolysis. It is critical to use anhydrous solvents and reagents to minimize this side reaction.[1][5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, THF, and DCM are commonly used as they are good at dissolving the reactants.[1][4]

Q4: I have a significant amount of benzoic acid in my crude product. How did it get there and how can I remove it?

The presence of benzoic acid is a frequent issue and can arise from two main sources:

  • Hydrolysis of Benzoyl Chloride: If you are starting with benzoyl chloride, exposure to water in your reagents or from the atmosphere will lead to its hydrolysis into benzoic acid.[2][4][6]

  • Hydrolysis of Benzamide: While more stable, the benzamide product itself can hydrolyze back to benzoic acid under harsh acidic or basic conditions during the reaction or workup.[6]

Removal of Benzoic Acid: During the workup, you can wash the organic layer containing your crude product with a dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will be extracted into the aqueous layer, effectively separating it from your desired benzamide.[6]

Q5: My product is an oil instead of a solid. What should I do?

The formation of an oil instead of a solid precipitate can be due to the presence of impurities or if the product has a low melting point.[2] Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. This can create nucleation sites for crystal growth.[2]

  • Seeding: If you have a small crystal of pure benzamide, add it to the solution to act as a template for crystallization.[2]

  • Cooling: Place the flask in an ice bath to lower the solubility of the product and encourage precipitation.[2]

  • Purification: If the oil persists, it is likely due to significant impurities. In this case, extract the product into an organic solvent, wash the organic layer with water and brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The resulting crude oil can then be purified by recrystallization or column chromatography.[1][2]

Troubleshooting Guides

Table 1: Common Problems and Suggested Solutions in Benzamide Synthesis
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Monitor reaction progress using TLC or LC-MS. Consider increasing reaction time or temperature.[1]
Hydrolysis of benzoyl chloride.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[4]
Amine protonation (Schotten-Baumann).Ensure a sufficient amount of base (e.g., NaOH) is used to neutralize the generated HCl.[2]
Product loss during workup.Ensure complete precipitation before filtration by cooling. Minimize the volume of solvent used for washing the product.[6]
Presence of Benzoic Acid Hydrolysis of benzoyl chloride or benzamide.Wash the crude product with a dilute base (e.g., NaHCO₃ solution) during workup.[6]
Formation of N-Acylurea (with carbodiimides) Rearrangement of the O-acylisourea intermediate.Add HOBt or HOAt to the reaction mixture to suppress this side reaction.[1][2]
Oily Product Instead of Solid Presence of significant impurities.Attempt to induce crystallization by scratching, seeding, or cooling.[2] If unsuccessful, purify by extraction and chromatography or recrystallization.[2]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using a Coupling Agent (EDC/HOBt)

Materials:

  • Benzoic acid (1.0 equivalent)

  • Amine (1.0–1.2 equivalents)

  • EDC·HCl (1.1–1.5 equivalents)

  • HOBt (1.0–1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

  • Non-nucleophilic base (e.g., DIPEA or Et₃N, 2–3 equivalents, if starting with an amine salt)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzoic acid and the anhydrous solvent.[1]

  • Add HOBt and stir until it dissolves.[1]

  • Add the amine. If the amine is a salt (e.g., hydrochloride), add the non-nucleophilic base.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Slowly add the EDC·HCl in portions to the stirred reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[1]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[1]

Protocol 2: General Procedure for Benzamide Synthesis via the Schotten-Baumann Reaction

Materials:

  • Amine

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Benzoyl chloride

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the amine in the aqueous NaOH solution in a flask. Cool the flask in an ice bath.

  • Add the benzoyl chloride in small portions to the cooled amine solution while vigorously stirring or shaking the flask.[4][9] The reaction is exothermic, so maintain a low temperature.[9]

  • After the addition is complete, continue to stir or shake the mixture for an additional 10–15 minutes. A white solid (benzamide) should precipitate.[4]

  • Collect the solid product by vacuum filtration.[4]

  • Wash the collected solid with cold water to remove any soluble byproducts like sodium chloride and excess base.[4]

  • The crude benzamide can be further purified by recrystallization, often from hot water.[4][6]

Visualizations

G Troubleshooting Workflow for Low Benzamide Yield Start Low Benzamide Yield CheckReagents Are reagents pure and anhydrous? Start->CheckReagents CheckConditions Are reaction conditions optimal? (Temp, Time, Stoichiometry) CheckReagents->CheckConditions Yes PurifyReagents Purify/dry reagents and solvents. Use inert atmosphere. CheckReagents->PurifyReagents No SideReactions Are there significant side reactions? CheckConditions->SideReactions Yes OptimizeConditions Screen temperature, time, and stoichiometry. CheckConditions->OptimizeConditions No CheckWorkup Is product lost during workup/purification? ImprovedYield Improved Yield CheckWorkup->ImprovedYield No ModifyWorkup Modify extraction and purification procedures. (e.g., NaHCO3 wash, recrystallization) CheckWorkup->ModifyWorkup Yes SideReactions->CheckWorkup No AddressSideReactions Additives (e.g., HOBt). Adjust stoichiometry. Ensure anhydrous conditions. SideReactions->AddressSideReactions Yes PurifyReagents->CheckConditions OptimizeConditions->SideReactions ModifyWorkup->ImprovedYield AddressSideReactions->CheckWorkup

Caption: A troubleshooting workflow for addressing low yields in benzamide synthesis.

G Key Reactions in Benzamide Synthesis cluster_0 Desired Reaction cluster_1 Common Side Reactions Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Agent (e.g., EDC) Benzamide Benzamide Activated Intermediate->Benzamide + Amine Benzoic Acid Benzoic Acid Activated Intermediate->Benzoic Acid + H2O (Hydrolysis) N-Acylurea N-Acylurea Activated Intermediate->N-Acylurea Rearrangement Coupling Agent Coupling Agent Amine Amine H2O (Hydrolysis) H2O (Hydrolysis) Rearrangement Rearrangement

Caption: General pathway for amide bond formation and common side reactions.

References

Technical Support Center: Resolving Solubility Issues of 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-Benzimidazole-5-carbonitrile.

Troubleshooting Guide

Issue: this compound is poorly soluble in my desired solvent system.

Poor aqueous solubility is a known characteristic of many benzimidazole derivatives, often classifying them as Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility).[1] The following steps provide a systematic approach to addressing this challenge.

Initial Assessment:

  • Confirm Compound Identity and Purity: Before proceeding, verify the identity and purity of your this compound sample using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). Impurities can significantly impact solubility.

  • Basic Solvent Screening: Test the solubility in a range of common laboratory solvents to establish a baseline. This includes polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, DMF, acetone), and nonpolar (e.g., toluene, hexane) solvents.

Systematic Troubleshooting Workflow:

G start Start: Solubility Issue with this compound solvent_screening Perform Basic Solvent Screening start->solvent_screening ph_modification pH Modification solvent_screening->ph_modification Aqueous Systems cosolvency Co-solvency ph_modification->cosolvency If insufficient success Solubility Issue Resolved ph_modification->success If successful surfactants Use of Surfactants cosolvency->surfactants If insufficient cosolvency->success If successful complexation Complexation (e.g., Cyclodextrins) surfactants->complexation Advanced Methods surfactants->success If successful solid_dispersion Solid Dispersion complexation->solid_dispersion complexation->success If successful particle_size_reduction Particle Size Reduction solid_dispersion->particle_size_reduction solid_dispersion->success If successful salt_formation Salt Formation particle_size_reduction->salt_formation particle_size_reduction->success If successful salt_formation->success If successful failure Consult Further or Consider Chemical Modification salt_formation->failure If unsuccessful

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of benzimidazole derivatives like this compound?

A1: The low aqueous solubility of many benzimidazoles is often attributed to their crystalline structure and molecular properties.[1] More than 40% of new chemical entities are practically insoluble in water, which presents a significant challenge for formulation scientists.[2]

Q2: In which common organic solvents can I expect this compound to have reasonable solubility?

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance aqueous solubility:

  • pH Adjustment: Benzimidazoles are weak bases and can be converted to more soluble salts by adjusting the pH with an appropriate acid.[4]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the aqueous environment.[5][6]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[6][7]

Q4: What is particle size reduction and can it help with solubility?

A4: Particle size reduction techniques like micronization and nanonization increase the surface area of the drug, which can lead to an enhanced dissolution rate.[2][8] While it doesn't increase the equilibrium solubility, it can be a crucial factor in achieving a faster dissolution.[5]

Q5: Is salt formation a viable strategy for this compound?

A5: Yes, converting a parent compound into a salt is a common and effective method to improve its solubility and dissolution rate.[1][2] Given the basic nature of the benzimidazole ring, forming a salt with a pharmaceutically acceptable acid is a promising approach.

Quantitative Solubility Data

Specific experimental solubility data for this compound is limited in publicly available literature. However, the following table provides a qualitative summary of expected solubility for benzimidazole derivatives in various solvents.

Solvent ClassExample SolventsExpected Solubility of Benzimidazole Derivatives
Aqueous Water, Buffers (pH 7.4)Very Low to Insoluble[1]
Polar Protic Ethanol, MethanolLow to Moderate
Polar Aprotic DMSO, DMFModerate to High
Nonpolar Toluene, HexaneVery Low to Insoluble

Key Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the effect of a co-solvent on the solubility of this compound.

Methodology:

  • Prepare a series of co-solvent mixtures (e.g., Ethanol:Water) in varying ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HPβCD)

Objective: To enhance the aqueous solubility of this compound through complexation.

Methodology:

  • Prepare aqueous solutions of HPβCD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound to each HPβCD solution.

  • Follow steps 3-6 from the co-solvency protocol to determine the solubility enhancement.

Signaling Pathway for Solubility Enhancement Strategies:

G cluster_compound Poorly Soluble Compound cluster_strategies Solubility Enhancement Strategies cluster_result Outcome Compound This compound (Crystalline Solid) pH pH Adjustment (Salt Formation) Compound->pH CoSolvent Co-solvency Compound->CoSolvent Cyclodextrin Cyclodextrin Complexation Compound->Cyclodextrin SolidDispersion Solid Dispersion Compound->SolidDispersion Result Increased Apparent Solubility & Dissolution pH->Result CoSolvent->Result Cyclodextrin->Result SolidDispersion->Result

Caption: Key strategies to enhance the aqueous solubility of this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for large-scale benzimidazole synthesis?

A1: The most prevalent method for industrial-scale synthesis is the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde.[1][2] The reaction with aldehydes is often favored due to its atom economy and the wide availability of starting materials.[1][3] Alternative green chemistry approaches, such as those using solid acid catalysts or microwave-assisted synthesis, are also gaining popularity for their efficiency and reduced environmental impact.[1]

Q2: What are the critical parameters to consider when scaling up the synthesis?

A2: When transitioning from bench-scale to pilot or industrial-scale production, several parameters become critical for a safe, efficient, and reproducible process. These include:

  • Heat Management: Condensation reactions are often exothermic, and effective heat dissipation is crucial to prevent thermal runaways.[1]

  • Rate of Reagent Addition: To manage the reaction exotherm and minimize byproduct formation, slow and controlled addition of reagents is often required.[1]

  • Mixing Efficiency: Homogeneous mixing is essential to maintain uniform reaction conditions and prevent localized "hot spots" or concentration gradients.[1][4]

  • Solvent Selection: The choice of solvent affects reaction kinetics, solubility of reactants and products, and the ease of product isolation and purification.[1][5]

  • Catalyst Selection and Loading: The catalyst's type, loading, reusability, and ease of removal are important considerations for large-scale operations.[1]

Q3: My reaction yield is significantly lower on a larger scale. What are the likely causes and solutions?

A3: A drop in yield during scale-up is a common problem often linked to physical and chemical parameters that do not scale linearly.[4]

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat distribution, localized overheating, and the promotion of side reactions.[4] Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling system. For highly exothermic reactions, a continuous flow setup might be beneficial.[4]

  • Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can lead to localized concentration gradients of reactants.[4] Solution: Optimize the stirrer speed and impeller design to ensure all reactants are adequately dispersed.[4]

  • Incomplete Reaction: The reaction time may not have been sufficient for the larger volume. Solution: Monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time at the new scale.[5]

Q4: I am observing the formation of new or increased levels of impurities upon scale-up. How can I troubleshoot this?

A4: The appearance of new or elevated levels of impurities often points to issues with reaction control or the purity of starting materials.[4][5]

  • Identify the Impurity: Characterize the structure of the impurity. Common process-related impurities can arise from unreacted starting materials or side reactions like N-alkylation or the formation of 1,2-disubstituted byproducts.[5][6]

  • Check Starting Material Purity: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[5] Consider purifying starting materials if their quality is questionable.[5]

  • Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[5]

  • Inert Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5]

Q5: The crude product is highly colored and difficult to purify. What are the best practices for purification at scale?

A5: Colored impurities often result from the oxidation of the o-phenylenediamine starting material.[5][7]

  • Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon (e.g., Norite) before filtration and recrystallization.[5][8] This is typically done by digesting the solution with carbon at an elevated temperature for a short period.[8][9]

  • Use a Salt Form of the Diamine: Using o-phenylenediamine dihydrochloride instead of the free base can lead to reduced color impurities and more homogenous mixing.[7][10]

  • Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities.[5] Dissolve the crude product in an organic solvent, extract with an acidic aqueous solution, and then neutralize the aqueous layer to precipitate the purified product.[5]

  • Recrystallization: Solvent screening is essential to find an optimal solvent or solvent system for recrystallization.[11]

Q6: How can I improve the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles?

A6: The formation of a 1,2-disubstituted benzimidazole is a common side reaction when using aldehydes.[5] Selectivity can be controlled by several factors:

  • Catalyst Choice: Certain catalysts can selectively promote the formation of one product over the other. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, while its absence favors the 2-substituted product.[3]

  • Stoichiometry: As mentioned, using a 1:1 ratio of diamine to aldehyde favors the 2-substituted product.[5]

  • Solvent Selection: The choice of solvent can influence selectivity. For example, non-polar solvents may favor the 2-substituted product.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity for the 2-substituted product.[7]

Q7: What are some "green" or more environmentally friendly approaches to benzimidazole synthesis that are suitable for scale-up?

A7: Green chemistry principles are increasingly being applied to benzimidazole synthesis to reduce environmental impact.[12][13]

  • Solvent-Free Reactions: Performing the condensation under solvent-free conditions, often with microwave irradiation or specific catalysts, can be highly efficient.[2][12]

  • Use of Water as a Solvent: Water is an ideal green solvent, and methods have been developed for benzimidazole synthesis in high-temperature water or aqueous media.[3][14]

  • Recyclable Catalysts: Employing heterogeneous or recyclable catalysts, such as supported gold nanoparticles, can reduce waste and cost.[15]

  • Microwave-Assisted Synthesis: Microwave technology can significantly shorten reaction times and often leads to higher yields with less energy consumption compared to conventional heating.[16][17]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Inefficient heat transfer[4]- Incomplete reaction[5]- Poor quality of starting materials[5]- Incorrect solvent or catalyst[5]- Ensure efficient stirring and temperature control in the reactor.[4]- Monitor reaction progress with TLC to determine optimal reaction time.[5]- Purify starting materials before use.[5]- Perform a solvent and catalyst screen to find optimal conditions.[15]
Formation of Side Products / Impurities - Formation of 1,2-disubstituted benzimidazoles[5]- Oxidation of o-phenylenediamine[5]- Incorrect stoichiometry- Adjust the reactant ratio (use 1:1 diamine to aldehyde for 2-substitution).[5]- Run the reaction under an inert atmosphere (N₂ or Ar).[5]- Control temperature and reagent addition rate carefully.[1]
Difficult Product Purification - Presence of highly colored impurities[5]- Similar polarity of product and impurities[11]- Product degradation on silica gel[11]- Treat the crude product solution with activated carbon.[5][8]- Utilize acid-base extraction to separate the basic product from neutral impurities.[5]- If degradation occurs on silica, consider deactivating the silica with triethylamine or use an alternative purification method like recrystallization.[11]
Poor Reaction Control (Exotherm) - Reaction is highly exothermic.- Inefficient heat removal at larger scale.[1]- Ensure the reactor's cooling system is adequate for the scale.- Use slow, controlled addition of the limiting reagent.[1]- Consider diluting the reaction mixture (if feasible) to better manage the heat output.

Quantitative Data Summary

Table 1: Effect of Solvent on Reaction Yield for 2-Phenyl-1H-benzimidazole Synthesis
CatalystSolventTemperatureTime (h)Yield (%)Reference
NH₄ClCHCl₃Room Temp494[18]
NH₄ClCH₃CNRoom Temp-Low Yield[18]
NH₄ClMeOHRoom Temp-Low Yield[18]
Cobalt (II) acetylacetoneMethanolRoom Temp-97[19]
Cobalt (II) acetylacetoneEthanolRoom Temp-95[19]
Au/TiO₂Ethanol25 °C4870[20]
Au/TiO₂CH₃CN25 °C4815[20]
Table 2: Comparison of Catalytic Systems for Benzimidazole Synthesis
CatalystReactantsSolventTemperatureTimeYield (%)Reference
NH₄Cl (4 mol)o-phenylenediamine, BenzaldehydeCHCl₃Room Temp4 h92[18]
Co(acac)₂ (1 mol%) / H₂O₂o-phenylenediamine, AldehydeSolvent-free25 °C15 min - 1.5 h82-95[21]
Er(OTf)₃ (10 mol%)o-phenylenediamine, Benzaldehyde (1:2 ratio)Water80 °C15 min72*[3]
Noneo-phenylenediamine, Benzaldehyde (4:1 ratio)Water1 °C5 min92**[3]

*Yield for 1,2-disubstituted product. **Yield for 2-substituted product.

Experimental Protocols

Protocol 1: Classical Synthesis of Benzimidazole (Phillips Condensation)

This protocol is based on the condensation of o-phenylenediamine and formic acid.[8][9]

Materials:

  • o-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Decolorizing carbon (e.g., Norite)

  • Round-bottomed flask, water bath, Buchner funnel

Procedure:

  • In a 250 mL round-bottomed flask, place 27 g of o-phenylenediamine and add 17.5 g (16 mL) of 90% formic acid.[9]

  • Heat the mixture on a water bath at 100°C for 2 hours.[9]

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution, with constant swirling of the flask, until the mixture is just alkaline to litmus paper.[8][9]

  • Collect the crude benzimidazole by suction filtration using a Buchner funnel.[8]

  • Wash the crude product thoroughly with ice-cold water.[9]

  • Recrystallization: Transfer the crude product to a beaker and dissolve it in 400-750 mL of boiling water.[8][9]

  • Add approximately 2 g of decolorizing carbon and digest the solution by boiling for 15 minutes.[8][9]

  • Filter the hot solution rapidly through a preheated filter funnel to remove the carbon.[8]

  • Cool the filtrate to about 10-15°C to crystallize the product.[8][9]

  • Collect the purified white crystals by filtration, wash with a small amount of cold water, and dry at 100°C.[8][9] The expected yield of pure benzimidazole is around 83-85%.[8][9]

Protocol 2: Cobalt-Catalyzed Synthesis of 2-Substituted Benzimidazoles

This protocol is based on an efficient, ambient temperature synthesis using a cobalt catalyst.[21]

Materials:

  • o-phenylenediamine

  • Substituted aldehyde

  • Cobalt(II) acetylacetonate [Co(acac)₂]

  • 30% aqueous Hydrogen peroxide (H₂O₂)

  • Glass vial or appropriate reaction vessel

Procedure:

  • To a glass vial, add the o-phenylenediamine (1.0 mmol), the desired aldehyde (1.05 mmol), and Co(acac)₂ (2.6 mg, 0.01 mmol).[21]

  • Dropwise, add 30% aqueous H₂O₂ (125 µL, 1.2 mmol). Caution: For larger-scale synthesis, the slow, dropwise addition of H₂O₂ and careful monitoring of the reaction temperature are advised for safety.[21]

  • Stir the reaction mixture at 25°C.

  • Monitor the reaction progress by TLC. Reaction times typically range from 15 minutes to 1.5 hours.[21]

  • Upon completion, the product can be isolated. For lab scale, this may involve quenching with water and extracting with an organic solvent.

  • Purify the crude product by flash column chromatography or recrystallization as needed.[21]

Visualizations

G Start Scale-Up Issue Identified (e.g., Low Yield, Impurities) Check_Params Review Critical Parameters: - Temp Control - Mixing - Addition Rate Start->Check_Params Analyze_Materials Analyze Starting Materials (Purity, Stability) Start->Analyze_Materials Monitor_Reaction Implement In-Process Monitoring (TLC, HPLC) Check_Params->Monitor_Reaction Analyze_Materials->Monitor_Reaction Isolate_Impurity Isolate & Characterize Byproducts/Impurities Monitor_Reaction->Isolate_Impurity Impurities Detected Modify_Stoich Adjust Stoichiometry & Reagent Ratios Monitor_Reaction->Modify_Stoich Incomplete Conversion Isolate_Impurity->Modify_Stoich Optimize_Solvent Optimize Solvent System & Concentration Modify_Stoich->Optimize_Solvent Optimize_Catalyst Re-evaluate Catalyst (Loading, Type) Optimize_Solvent->Optimize_Catalyst Purification Refine Purification Strategy (Recrystallization, Extraction) Optimize_Catalyst->Purification Resolved Issue Resolved Purification->Resolved

Caption: Workflow for troubleshooting common scale-up issues.

G Start Start: Reactants (o-phenylenediamine, Acid/Aldehyde) Reaction Step 1: Condensation Reaction - Control Temp & Mixing - Inert Atmosphere Start->Reaction Quench Step 2: Work-up - Neutralization (e.g., NaOH) - Quench Reaction Reaction->Quench Filter Step 3: Crude Isolation - Suction Filtration - Wash with Cold Water Quench->Filter Purify Step 4: Purification - Dissolve in Hot Solvent - Treat with Activated Carbon Filter->Purify Crystallize Step 5: Final Product Isolation - Hot Filtration - Crystallization upon Cooling Purify->Crystallize End End: Pure Benzimidazole - Filter, Wash, Dry Crystallize->End

Caption: Key steps in a typical benzimidazole synthesis and purification process.

G Start Goal: Control Selectivity (2-Substituted vs. 1,2-Disubstituted) Check_Reactants Primary Reactant is Aldehyde? Start->Check_Reactants Stoich Adjust Stoichiometry (Use 1:1 Diamine:Aldehyde) Check_Reactants->Stoich Yes Carboxylic Use Carboxylic Acid or Derivative Check_Reactants->Carboxylic No Temp Lower Reaction Temperature Stoich->Temp Catalyst Select Catalyst Carefully (e.g., No Catalyst or Specific Promoter) Temp->Catalyst Solvent Choose Non-Polar Solvent Catalyst->Solvent Product_2_Sub Favors 2-Substituted Product Solvent->Product_2_Sub Product_2_Sub_Direct Yields 2-Substituted Product Carboxylic->Product_2_Sub_Direct

Caption: Decision pathway for optimizing selectivity in benzimidazole synthesis.

References

Preventing the formation of colored impurities in benzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing the formation of colored impurities during benzimidazole synthesis.

Troubleshooting Guide: Formation of Colored Impurities

Discoloration in the final product is a common issue in benzimidazole synthesis, often indicating the presence of impurities. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: The final benzimidazole product is colored (e.g., yellow, brown, or red).

Initial Assessment:

The primary cause of colored impurities is the oxidation of the starting material, o-phenylenediamine.[1][2] This can be exacerbated by the presence of atmospheric oxygen, high temperatures, or certain catalysts. The resulting colored compounds are often highly conjugated species, such as 2,3-diaminophenazine and various polymers.[2]

Troubleshooting Steps:

  • Review Reaction Conditions:

    • Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? If not, atmospheric oxygen is a likely contributor to oxidation.[1]

    • Starting Material Purity: Was the o-phenylenediamine pure? Impurities in the starting material can promote color formation. The use of o-phenylenediamine dihydrochloride has been reported to reduce colored impurities.[3]

    • Solvent and Catalyst: Were the solvent and catalyst appropriate for the specific reaction? Certain solvents and catalysts can influence the formation of side products and impurities.[1][4]

  • Implement Purification Strategies: If the product is already colored, several purification techniques can be employed. The choice of method will depend on the nature of the impurities and the properties of the desired benzimidazole derivative.

    • Activated Carbon (Charcoal) Treatment: This is an effective method for removing colored impurities.[5]

    • Recrystallization: This technique purifies solid products based on differences in solubility between the product and impurities.[5]

    • Acid-Base Extraction: This method is useful for separating the basic benzimidazole product from non-basic impurities.[6][7]

    • Column Chromatography: This is a common technique for separating compounds with different polarities.[5]

Troubleshooting Logic Diagram:

Troubleshooting_Colored_Impurities start Colored Benzimidazole Product review_conditions Review Reaction Conditions start->review_conditions inert_atm Inert Atmosphere Used? review_conditions->inert_atm pure_opd Purity of o-phenylenediamine? inert_atm->pure_opd Yes implement_prevention Implement Preventative Measures: - Use inert atmosphere - Purify starting materials inert_atm->implement_prevention No correct_reagents Appropriate Solvent/Catalyst? pure_opd->correct_reagents Yes pure_opd->implement_prevention No correct_reagents->implement_prevention No purification Select Purification Method correct_reagents->purification Yes implement_prevention->purification activated_carbon Activated Carbon Treatment purification->activated_carbon recrystallization Recrystallization purification->recrystallization acid_base Acid-Base Extraction purification->acid_base chromatography Column Chromatography purification->chromatography

Caption: Troubleshooting logic for colored benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common colored impurities in benzimidazole synthesis?

A1: The most prevalent colored impurities arise from the oxidation of o-phenylenediamine. The primary colored product is often 2,3-diaminophenazine, which imparts a yellow to brown color.[2] Polymeric materials can also form, contributing to darker discoloration.[2]

Q2: How can I prevent the formation of colored impurities from the start?

A2: Proactive measures are key to obtaining a clean product.

  • Use High-Purity Starting Materials: Ensure the o-phenylenediamine is of high purity. If necessary, purify it before use. Using o-phenylenediamine dihydrochloride can also help minimize color formation.[1][3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidation and side reactions.

  • Optimize Stoichiometry: Use the correct stoichiometry of reactants to avoid side reactions that can lead to colored byproducts.[1]

Q3: My product is an oil and colored. How can I purify it?

A3: For oily products, column chromatography is the most common and effective purification method.[1] You may need to screen different solvent systems to achieve optimal separation. A gradient elution, where the polarity of the solvent is gradually increased, can be particularly useful.

Q4: Can I use a combination of purification methods?

A4: Yes, a multi-step purification approach is often beneficial. For example, you can perform an acid-base extraction to remove non-basic impurities, followed by a recrystallization or activated carbon treatment to remove residual colored impurities.

Q5: How do I monitor the progress of my benzimidazole synthesis?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[1]

Experimental Protocols

Protocol 1: Purification by Activated Carbon Treatment

This method is effective for removing colored impurities from a crude benzimidazole product.

  • Dissolution: Dissolve the crude benzimidazole product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Charcoal Addition: Add a small amount of activated carbon (approximately 1-2% of the product's weight) to the hot solution. Be cautious not to add too much, as it can adsorb the desired product.

  • Digestion: Stir the mixture at an elevated temperature for 5-15 minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified benzimidazole.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Purification by Acid-Base Extraction

This protocol separates the basic benzimidazole from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic benzimidazole will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is basic (check with pH paper). The purified benzimidazole will precipitate out.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a baseline with a pencil on a TLC plate.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).[1] Spot this solution on the baseline. Also, spot solutions of your starting materials (o-phenylenediamine and the corresponding aldehyde or carboxylic acid) on the same baseline for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).[1]

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp.[1] The reaction is complete when the starting material spots have disappeared, and a new product spot is prominent.

Data Presentation

The following table summarizes the typical yields for benzimidazole synthesis using different methods. Note that while yields are important, the purity and color of the final product should also be primary considerations.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Conventional HeatingPolyphosphoric Acid (PPA)-14520 min - 8 h40-95
Conventional HeatingAmmonium ChlorideEthanol80-902 hModerate to Good
Microwave IrradiationEr(OTf)₃Solvent-free-5 min91-99
Green SynthesisDeep Eutectic SolventChCl:o-PDA808-10 minHigh

This data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.[9]

Visualizations

Oxidation Pathway of o-Phenylenediamine

o_phenylenediamine_oxidation OPD o-Phenylenediamine (Colorless) Radical Amino Radical Intermediate OPD->Radical Oxidation Oxidant Oxidant (e.g., O2, H2O2) Oxidant->Radical Dimerization Dimerization Radical->Dimerization DAP 2,3-Diaminophenazine (Yellow/Brown) Dimerization->DAP Polymerization Further Oxidation & Polymerization DAP->Polymerization Polymers Polymeric Impurities (Dark Colored) Polymerization->Polymers

Caption: Formation of colored impurities from o-phenylenediamine.

General Experimental Workflow for Benzimidazole Synthesis

Benzimidazole_Synthesis_Workflow Reactants 1. Select Reactants (o-phenylenediamine & Aldehyde/Carboxylic Acid) Reaction_Setup 2. Combine Reactants with Catalyst in Solvent Reactants->Reaction_Setup Reaction_Conditions 3. Set Reaction Conditions (Temp, Time, Atmosphere) Reaction_Setup->Reaction_Conditions Monitoring 4. Monitor Progress (TLC) Reaction_Conditions->Monitoring Workup 5. Quench Reaction & Extract Product Monitoring->Workup Purification 6. Purify Crude Product (Recrystallization, Chromatography, etc.) Workup->Purification Analysis 7. Analyze Final Product (NMR, MS, mp) Purification->Analysis

Caption: A typical workflow for benzimidazole synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection and optimization in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Question: My benzimidazole synthesis reaction is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low yields are a common challenge in benzimidazole synthesis. Several factors could be contributing to this issue. Here’s a systematic approach to troubleshooting:

    • Catalyst Inactivity or Insufficient Loading: The catalyst may be inactive or used in insufficient amounts. Ensure your catalyst is from a reliable source and consider optimizing the catalyst loading. Increasing the amount can sometimes improve yields, but be aware that excess catalyst might lead to side reactions.[1][2] For instance, in the synthesis using an engineered MgO@DFNS catalyst, increasing the catalyst loading from 5 wt% to 10 wt% significantly increased the product yield.[2]

    • Reaction Conditions: Temperature and reaction time are critical parameters. If the reaction is performed at room temperature without a catalyst, the yield can be very low.[2] Consider optimizing the temperature and monitoring the reaction over time using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][3]

    • Solvent Choice: The solvent can significantly impact the reaction rate and yield.[1] A solvent screen is recommended to find the most suitable one for your specific substrates and catalyst system. Polar solvents like ethanol and methanol have been shown to produce high yields in certain catalytic systems.[2][3]

    • Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1][3] If the purity is questionable, consider purifying them before use.[1]

Issue 2: Formation of Side Products (Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles)

  • Question: I am obtaining a mixture of the 2-substituted and 1,2-disubstituted benzimidazole. How can I improve the selectivity for the desired 2-substituted product?

  • Answer: Achieving selectivity is a known challenge, particularly when using aldehydes as reactants. Here are several strategies to favor the formation of the 2-substituted benzimidazole:

    • Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]

    • Catalyst Selection: The choice of catalyst plays a crucial role in selectivity. Some catalysts can promote the formation of one product over the other. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, while the absence of this catalyst favors the mono-condensation product.[4] Supported gold nanoparticles (Au/TiO₂) have been effective in the selective synthesis of 2-substituted benzimidazoles.[5]

    • Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can lead to the 1,2-disubstituted product.[1]

    • Reaction Conditions: Adjusting the reaction temperature and time can also impact selectivity.

Issue 3: Difficulty in Product Purification

  • Question: My final product is a dark-colored oil or solid, and I'm having trouble with purification. What are the best methods to purify my benzimidazole product?

  • Answer: Purification challenges often arise from colored impurities due to the oxidation of starting materials or the presence of side products with similar polarity to the desired product.[1] Here are some recommended purification techniques:

    • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.[1]

    • Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which allows for purification using acid-base extraction to separate them from non-basic impurities.[1] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Subsequently, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]

    • Column Chromatography: If impurities have similar polarity to your product, careful column chromatography with an optimized solvent system is necessary.

    • Use of o-phenylenediamine dihydrochloride: In some cases, using o-phenylenediamine dihydrochloride as the starting material can reduce the formation of colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my benzimidazole synthesis?

A1: The choice of catalyst depends on several factors, including the specific starting materials (o-phenylenediamine and aldehyde/carboxylic acid), desired product (2-substituted vs. 1,2-disubstituted), and reaction conditions (temperature, solvent).

  • For simple condensations: Brønsted or Lewis acids are often effective.[1] Examples include p-toluenesulfonic acid (p-TsOH) and ammonium chloride.[3][7]

  • For green and sustainable synthesis: Heterogeneous catalysts like engineered MgO@DFNS, supported gold nanoparticles, or recyclable catalysts such as Er(OTf)₃ are advantageous as they are often easily recoverable and reusable.[2][3][4]

  • For improved selectivity: Specific catalysts can influence the product distribution. It is recommended to consult the literature for protocols involving substrates similar to yours to find a suitable catalyst.[1]

Q2: What are the typical reaction conditions for the synthesis of 2-substituted benzimidazoles?

A2: Reaction conditions can vary widely. A common procedure involves reacting o-phenylenediamine with an aldehyde in a 1:1 molar ratio in a solvent like ethanol or methanol.[1] The reaction can be performed at room temperature or with heating.[1] Often, a catalyst is used to improve the reaction rate and yield.[1]

Q3: Can I run the reaction without a catalyst?

A3: While the condensation reaction can proceed without a catalyst, it often results in significantly lower yields and requires longer reaction times.[2][8] For efficient and high-yielding synthesis, the use of a catalyst is highly recommended.[2]

Data Presentation: Catalyst Comparison

The following tables summarize quantitative data for different catalysts used in the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde, providing a comparative overview of their performance.

Table 1: Comparison of Various Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolRoom Temp.432[2]
10 wt% MgO@DFNSEthanolRoom Temp.495[2]
p-TsOHDMF802-3High[7]
Er(OTf)₃ (10 mol%)Water800.2572 (1,2-disubstituted)[4]
Au/TiO₂CHCl₃:MeOH (3:1)Ambient-High[5]
NH₄ClEthanol80-902Moderate-Good[9]

Table 2: Optimization of MgO@DFNS Catalyst Loading

EntryCatalyst Loading (wt%)Conversion (%)Selectivity (%)Yield (%)
10--32
20 (16h)725460
3593-85
410100-95
Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), ethanol, room temperature, 4 hours. Data sourced from[2].

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst (e.g., MgO@DFNS) [2][3]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and 10 wt% of the MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Synthesis using an Acid Catalyst (e.g., p-TsOH) [7]

  • In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and the aldehyde (0.01 mol) in DMF (3 mL).

  • Add p-TsOH (20 mol%) to the mixture.

  • Heat the mixture with stirring at 80°C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add the mixture dropwise to cold water to precipitate the product.

  • Filter the solid product and wash it with cold water.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents reactants->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: Generalized workflow for benzimidazole synthesis.

troubleshooting_logic start Low Product Yield? catalyst Check Catalyst: - Activity - Loading start->catalyst Yes conditions Optimize Conditions: - Temperature - Time start->conditions Yes solvent Screen Solvents start->solvent Yes purity Verify Starting Material Purity start->purity Yes side_products Formation of Side Products? catalyst->side_products conditions->side_products solvent->side_products purity->side_products stoichiometry Adjust Stoichiometry (1:1 or excess diamine) side_products->stoichiometry Yes catalyst_selectivity Select Catalyst for Desired Selectivity side_products->catalyst_selectivity Yes solvent_selectivity Optimize Solvent side_products->solvent_selectivity Yes purification Purification Difficulty? stoichiometry->purification catalyst_selectivity->purification solvent_selectivity->purification activated_carbon Activated Carbon Treatment purification->activated_carbon Yes (Colored Impurities) acid_base Acid-Base Extraction purification->acid_base Yes (Non-basic Impurities) chromatography Column Chromatography purification->chromatography Yes (Similar Polarity)

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: 1H-Benzimidazole-4-methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-Benzimidazole-4-methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis & Reaction Issues

Question 1: I am experiencing a very low or no yield of 1H-Benzimidazole-4-methanol. What are the common causes and how can I resolve this?

Answer:

Low or non-existent yields in the synthesis of 1H-Benzimidazole-4-methanol can be attributed to several factors, primarily related to the condensation and reduction steps. A common synthetic approach is the Phillips-Ladenburg synthesis, which involves the condensation of 3,4-diaminobenzyl alcohol with an appropriate carboxylic acid (or its derivative), followed by cyclization.

Possible Causes and Solutions:

  • Incomplete Condensation: The initial condensation reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated sufficiently, typically above 100°C, and for an adequate duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[1][2]

  • Sub-optimal Reaction Temperature: The temperature for both the condensation and any subsequent reduction steps is critical.

    • Solution: For the condensation, maintain a temperature that drives the reaction to completion without degrading the reactants or products.[1][2] If a reduction step with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is performed (e.g., from a corresponding ester or carboxylic acid), the reaction is often initiated at a lower temperature (e.g., 0°C) and then gradually warmed to room temperature or gently refluxed.[1]

  • Poor Quality Starting Materials: Impurities in the 3,4-diaminobenzyl alcohol or the carboxylic acid can inhibit the reaction.

    • Solution: It is advisable to purify the starting materials before use if their purity is questionable.[2][3]

  • Degradation of Reactants or Product: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and prolonged exposure to high temperatures.[1]

    • Solution: During the workup, carefully neutralize the reaction mixture. For instance, after an acidic condensation, use a base like sodium bicarbonate to neutralize excess acid.[1] Avoid unnecessarily long reaction times and excessive heat.[2]

  • Inactive Reducing Agent (if applicable): If synthesizing from a carboxylic acid or ester, the reducing agent (e.g., LiAlH₄) may be inactive.

    • Solution: Use a fresh batch of the reducing agent and ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture.[1]

A logical workflow for troubleshooting low yield is presented in the diagram below.

G start Low or No Yield check_condensation Check Condensation Step start->check_condensation check_reduction Check Reduction Step (if applicable) start->check_reduction incomplete_reaction Incomplete Reaction? check_condensation->incomplete_reaction degradation Degradation of Materials? check_condensation->degradation inactive_reagent Inactive Reducing Agent? check_reduction->inactive_reagent optimize_temp Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp Yes monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc Yes purify_reactants Purify Starting Materials degradation->purify_reactants Yes use_fresh_reagent Use Fresh Reducing Agent Under Inert Atmosphere inactive_reagent->use_fresh_reagent Yes success Improved Yield optimize_temp->success monitor_tlc->success purify_reactants->success use_fresh_reagent->success

Troubleshooting workflow for low synthesis yield.

Question 2: My final product is impure, and purification is challenging. What are the likely impurities and how can I remove them?

Answer:

Purification of benzimidazole derivatives can be complicated due to their polarity and tendency for hydrogen bonding.[1] Common impurities include unreacted starting materials, intermediates, and side-products.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted Starting Materials Spots corresponding to 3,4-diaminobenzyl alcohol or the carboxylic acid on TLC.Column Chromatography: Silica gel chromatography is highly effective. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be a good starting point to separate the more polar product from less polar starting materials.[1]
Incomplete Cyclization Intermediate An intermediate spot on TLC between the starting material and the product.Optimize Reaction Conditions: Drive the reaction to completion by increasing the temperature or reaction time. Monitor closely with TLC.
Side-Products Unexpected spots on TLC. Common side reactions include N-alkylation or the formation of 1,2-disubstituted benzimidazoles.[3]Recrystallization: This can be an effective method for removing minor impurities. Suitable solvents often include ethanol, methanol, or a mixture of ethanol and water.[1]
Oxidation Products A dark-colored reaction mixture or product can indicate oxidation of the 3,4-diaminobenzyl alcohol starting material.[2]Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2] Purification of the starting material before the reaction is also recommended.[2]
Salts from Workup Residual salts from neutralization steps can contaminate the final product.Washing: Ensure the organic extracts are thoroughly washed with water and brine during the workup procedure to remove any inorganic salts.

The following diagram illustrates a general purification workflow.

G crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis multiple_spots Multiple Spots? tlc_analysis->multiple_spots column_chromatography Column Chromatography multiple_spots->column_chromatography Yes single_spot Single Major Spot? multiple_spots->single_spot No pure_product Pure Product column_chromatography->pure_product recrystallization Recrystallization recrystallization->pure_product single_spot->recrystallization Yes single_spot->pure_product No

General purification workflow for 1H-Benzimidazole-4-methanol.

Experimental Protocols

Synthesis of 1H-Benzimidazole-4-methanol via Phillips-Ladenburg Condensation

This protocol describes a general method for the synthesis of 1H-Benzimidazole-4-methanol from 3,4-diaminobenzyl alcohol and formic acid.

Materials:

  • 3,4-diaminobenzyl alcohol

  • Formic acid

  • 4N Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 3,4-diaminobenzyl alcohol (1 equivalent) and a slight molar excess of formic acid.

  • Add a catalytic amount of 4N hydrochloric acid.

  • Heat the reaction mixture to approximately 100°C.

  • Monitor the reaction progress by TLC. A suitable mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting material will indicate the reaction's progression.[2]

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until a precipitate forms.

  • If a solid precipitates, collect it by suction filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1H-Benzimidazole-4-methanol.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Phillips-Ladenburg synthesis?

A1: While the reaction can proceed without a catalyst, a dilute mineral acid like HCl can improve the reaction rate and yield.[2] The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine derivative.

Q2: How can I be sure my starting material, 3,4-diaminobenzyl alcohol, is pure enough?

A2: The purity of 3,4-diaminobenzyl alcohol is crucial as impurities can lead to side reactions and colored byproducts.[2] You can assess its purity by techniques like melting point determination, NMR spectroscopy, or HPLC. If impurities are detected, consider recrystallization or column chromatography for purification before proceeding with the synthesis.

Q3: Can I use other carboxylic acids besides formic acid in this synthesis?

A3: Yes, the Phillips-Ladenburg synthesis is versatile and can be used with various carboxylic acids or their derivatives (e.g., esters, anhydrides) to synthesize different 2-substituted benzimidazoles.[4][5] The choice of carboxylic acid will determine the substituent at the 2-position of the benzimidazole ring.

Q4: My reaction mixture turned dark brown/black. What does this indicate and what should I do?

A4: A dark-colored reaction mixture often suggests the oxidation of the 3,4-diaminobenzyl alcohol starting material.[2] This can be caused by overheating or exposure to air during the reaction.[2] To mitigate this, consider purifying the starting material before use, maintaining the recommended reaction temperature, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] The resulting colored impurities may need to be removed during the purification step, often requiring column chromatography.

References

Validation & Comparative

Structural Confirmation of 1H-Benzimidazole-5-carbonitrile: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed ¹H NMR spectroscopic analysis serves as a cornerstone for the structural elucidation and confirmation of synthesized organic molecules. This guide provides a comparative analysis of the ¹H NMR spectrum of 1H-Benzimidazole-5-carbonitrile against structurally related benzimidazole derivatives, offering researchers, scientists, and drug development professionals a robust framework for spectral interpretation and structural verification. Experimental data is presented to highlight the influence of substituents on the chemical shifts and coupling patterns of the benzimidazole core.

Comparative ¹H NMR Data of Benzimidazole Derivatives

The structural integrity of this compound can be confidently established by comparing its ¹H NMR spectral data with that of unsubstituted benzimidazole and derivatives bearing various substituents at the 5-position. The electron-withdrawing nature of the nitrile group in the target molecule is expected to induce notable downfield shifts in the resonances of the aromatic protons, a key feature for its identification.

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and a selection of comparable benzimidazole derivatives, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

CompoundH-2H-4H-5H-6H-7N-H
1H-Benzimidazole ~8.24 (s)~7.61 (m)~7.21 (m)~7.21 (m)~7.61 (m)~12.5 (br s)
This compound (Expected) ~8.50 (s)~8.20 (s)-~7.85 (dd)~7.70 (d)~13.0 (br s)
5-Nitro-1H-benzimidazole 8.38 (s)8.51 (d)-8.11 (dd)7.76 (d)-
1H-Benzimidazole-5-carboxylic acid ------
5-Methyl-1H-benzimidazole 8.01 (s)7.34 (s)-6.98 (d)7.44 (d)12.28 (s)
5-Bromo-1H-benzimidazole ------

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

  • Data Processing: The resulting Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

Structural Confirmation Workflow

The process of confirming the structure of this compound using ¹H NMR follows a logical workflow, from sample preparation to final spectral analysis and comparison.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation in Deuterated Solvent Purification->SamplePrep NMR_Acquisition ¹H NMR Data Acquisition (400 MHz) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Peak_Integration Peak Integration & Multiplicity Analysis DataProcessing->Peak_Integration Chemical_Shift Chemical Shift Assignment Peak_Integration->Chemical_Shift Coupling_Constant Coupling Constant Analysis Chemical_Shift->Coupling_Constant Comparison Comparison with Alternative Structures Coupling_Constant->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Workflow for the structural confirmation of this compound.

Key ¹H NMR Spectral Features of this compound

The expected ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit distinct signals corresponding to the protons of the benzimidazole ring system. The electron-withdrawing cyano group at the C5 position significantly influences the chemical shifts of the aromatic protons, providing a unique fingerprint for the molecule.

Predicted ¹H NMR signals for this compound.

Disclaimer: The DOT script for the molecular structure with labeled protons is a placeholder and would require an actual image of the molecule with labeled protons for the diagram to render correctly.

By employing the provided comparative data, experimental protocol, and workflow visualizations, researchers can effectively utilize ¹H NMR spectroscopy for the unambiguous structural confirmation of this compound and its derivatives, ensuring the integrity and purity of these important heterocyclic compounds in their research and development endeavors.

Unveiling the Potency of Benzimidazole Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Benzimidazole and its derivatives stand as a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological activities. This guide offers a comparative analysis of the biological prowess of various benzimidazole derivatives, focusing on their anticancer and antimicrobial properties. By presenting key experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development.

The unique structure of the benzimidazole scaffold, which resembles naturally occurring purine nucleotides, allows it to interact with numerous biological targets, leading to a wide array of therapeutic effects.[1][2] These derivatives have been extensively studied for their potential to combat various diseases, with many compounds showing promising results in preclinical and even clinical trials.[3][4]

Comparative Anticancer Activity

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse and include the inhibition of key enzymes like topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[3][5]

A study by an anonymous group of researchers synthesized a series of novel benzimidazole derivatives and evaluated their in vitro antiproliferative activity against selected tumor cell lines under both normoxic and hypoxic conditions.[6] The results, determined by the WST-1 assay, highlighted several compounds with significant cytotoxic effects.[6]

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCell LineIC50 (µM) at NormoxiaIC50 (µM) at HypoxiaReference CompoundIC50 (µM)
7 A549 (Lung)1.51.2Tirapazamine2.2
8 A549 (Lung)2.10.8Mitomycin C0.5
11 A549 (Lung)3.41.5Misonidazole>100
13 A549 (Lung)1.81.6--
14 A549 (Lung)5.71.2--

Data sourced from a study on new benzimidazole derivatives' antiproliferative activity.[6]

The data reveals that compound 8 was particularly potent against human lung adenocarcinoma A549 cells under hypoxic conditions.[6] Furthermore, compounds 7, 8, 13, and 14 were found to induce apoptotic cell death, as confirmed by a caspase 3/7 assay.[6]

Another study synthesized a benzimidazole-acridine derivative, compound 8I , which demonstrated strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells with IC50 values of 2.68 and 8.11 μmol/L, respectively.[1] This compound acts as a Topoisomerase I inhibitor and induces apoptosis through the intrinsic pathway.[1]

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[2][7] Their mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes.[2]

In a study by another group of researchers, a series of novel bis-benzimidazole derivatives were synthesized and screened for their antimicrobial activities.[8] The Minimum Inhibitory Concentration (MIC) values were determined using a two-fold serial dilution technique.[8]

Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Enterococcus faecalis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference Drug
11d 841632Norfloxacin
13b 42816Chloromycin
Norfloxacin 8448-
Chloromycin 4248-

Data adapted from a study on the synthesis and biological evaluation of novel benzimidazole derivatives.[8]

The results indicate that the bis-benzimidazole derivative 11d and its hydrochloride salt 13b exhibited remarkable antimicrobial activities, in some cases comparable or even superior to the reference drugs Norfloxacin and Chloromycin.[8]

Another research effort focused on synthesizing novel heterocyclic benzimidazole derivatives (BM1, BM2, and BM3) and evaluating their antimicrobial potential.[9] The MIC values for BM2 were found to be in the range of 12.5 ± 2.2–25 ± 1.5 µg/mL against selected bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Anticancer Activity: WST-1 Proliferation Assay

The in vitro antiproliferative activity of the benzimidazole derivatives was determined using the WST-1 (Water Soluble Tetrazolium Salt) assay.[6]

G cluster_workflow WST-1 Assay Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add benzimidazole derivatives at various concentrations incubation1->compound_addition incubation2 Incubate for 48h under normoxic or hypoxic conditions compound_addition->incubation2 wst1_addition Add WST-1 reagent incubation2->wst1_addition incubation3 Incubate for 1-4h wst1_addition->incubation3 measurement Measure absorbance at 450 nm incubation3->measurement ic50_calculation Calculate IC50 values measurement->ic50_calculation

Caption: Workflow for determining the antiproliferative activity of benzimidazole derivatives using the WST-1 assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the benzimidazole derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) using the two-fold serial dilution method.[8]

G cluster_workflow MIC Determination Workflow serial_dilution Prepare two-fold serial dilutions of benzimidazole derivatives inoculation Inoculate with microbial suspension serial_dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation observation Observe for visible growth incubation->observation mic_determination Determine the lowest concentration with no visible growth (MIC) observation->mic_determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Signaling Pathways

The anticancer effects of many benzimidazole derivatives are attributed to their ability to interfere with critical cellular signaling pathways. One such pathway is the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

G cluster_pathway Simplified PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K Inhibit

Caption: Benzimidazole derivatives can inhibit the PI3K/AKT pathway, a key regulator of cancer cell growth and survival.

This comparative guide highlights the significant potential of benzimidazole derivatives as both anticancer and antimicrobial agents. The presented data underscores the importance of continued research into the structure-activity relationships of these compounds to develop more potent and selective therapeutic agents. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at harnessing the full therapeutic potential of the benzimidazole scaffold.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 1H-Benzimidazole-5-carbonitrile is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity to separate the main compound from process-related impurities and degradation products. This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, supported by general experimental protocols and data interpretation guidelines. While specific validated methods for this compound are not extensively published, this guide extrapolates from established methods for analogous benzimidazole derivatives to provide a robust starting point for method development and validation.

Potential HPLC Methods for Analysis

The selection of an appropriate HPLC method is critical for achieving accurate and reliable purity results. Based on the analysis of various benzimidazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. Below is a comparison of two potential RP-HPLC methods that could be adapted and optimized for this compound.

Table 1: Comparison of Potential HPLC Methodologies

ParameterMethod A: Rapid Screening (Isocratic)Method B: High-Resolution (Gradient)
Column C18 (e.g., 50 mm x 4.6 mm, 2.7 µm)C18 or C8 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.05 M Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (e.g., 70% A / 30% B)Gradient
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 254 nm and 280 nmDiode Array Detector (DAD) (200-400 nm)
Column Temp. 30 °C35 °C
Injection Vol. 5 µL10 µL
Run Time ~ 5 minutes~ 20-30 minutes
Advantages Fast analysis time, simpler methodBetter separation of closely eluting impurities
Disadvantages May not resolve all impuritiesLonger run time, more complex method

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide a comprehensive protocol for a generic gradient RP-HPLC method suitable for the purity assessment of this compound.

Method B: High-Resolution Gradient RP-HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh about 10 mg of this compound reference standard.

  • Dissolve in a minimal amount of methanol or acetonitrile.

  • Dilute to 100 mL with the mobile phase (initial gradient composition).

3. Sample Solution Preparation (1.0 mg/mL):

  • Accurately weigh about 25 mg of the this compound sample.

  • Dissolve in a minimal amount of methanol or acetonitrile.

  • Dilute to 25 mL with the mobile phase.

4. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: Diode Array Detector (DAD), monitor at 254 nm and 280 nm, acquire spectra from 200-400 nm.

  • Injection Volume: 10 µL

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be greater than 2000.

6. Data Analysis:

  • Calculate the percentage purity of the sample by the area normalization method.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Potential Impurities in this compound

Understanding the potential impurities is key to developing a specific and stability-indicating HPLC method. Impurities in this compound can originate from the synthesis process or degradation.

Table 2: Potential Process-Related and Degradation Impurities

Impurity TypePotential Structure/NameOrigin
Starting Material 3,4-DiaminobenzonitrileIncomplete reaction
Reagent-Related Unreacted carboxylic acid or aldehydeCondensation reagent
By-products Positional isomersNon-specific cyclization
Degradation Hydrolysis of the nitrile group to carboxylic acidExposure to acidic or basic conditions
Degradation Oxidation products (e.g., N-oxides)Oxidative stress

Method Validation and Forced Degradation Studies

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to ICH guidelines. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Forced Degradation Protocol: Samples of this compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (Known Concentration) system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard system_suitability->inject_std If passes acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calc_purity Calculate Purity integrate_peaks->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC Purity Determination.

Logical Relationship for Method Development

The diagram below outlines the logical steps involved in developing a robust HPLC method for purity analysis.

Method_Development start Define Analytical Requirements lit_review Literature Search (Benzimidazoles) start->lit_review col_select Column Selection (C18, C8) lit_review->col_select mp_select Mobile Phase Screening col_select->mp_select optimization Method Optimization (Gradient, Flow Rate) mp_select->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Finalized Purity Method validation->final_method

Caption: Logical Steps in HPLC Method Development.

Unlocking the Potential of the Benzimidazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of benzimidazole derivatives reveals key insights for researchers and drug development professionals. This guide provides a comparative analysis of their anticancer, antimicrobial, and antiviral activities, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.

Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a versatile core for developing drugs with diverse pharmacological activities.[3][4] This guide synthesizes recent findings on the structure-activity relationships (SAR) of benzimidazole derivatives, offering a comparative look at their efficacy in different therapeutic areas.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][5] Their mechanisms of action are diverse and include the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[6][7]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core and any appended phenyl rings. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2,5-disubstituted benzimidazole derivatives against various cancer cell lines.

Compound IDR1 (at position 2)R2 (at position 5)HepG-2 (IC50, µM)HCT-116 (IC50, µM)MCF-7 (IC50, µM)Reference
25b PhenylNitro1.252.183.45[8]
26b 4-ChlorophenylNitro0.981.542.87[8]
26c 4-MethoxyphenylNitro1.872.914.12[8]
37j PhenylpropylBromo--5.73[8]
5-FU (control) --3.864.525.12[8]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are common. Electron-withdrawing groups, such as a 4-chlorophenyl group (compound 26b ), can enhance cytotoxic activity compared to an unsubstituted phenyl ring (compound 25b ) or an electron-donating group like 4-methoxyphenyl (compound 26c ).[8]

  • Substitution at the 5-position: The presence of a nitro group at the 5-position is frequently associated with potent anticancer activity.[8] For instance, the substitution of a benzimidazol-2-yl with a 5-nitrobenzimidazol-2-yl moiety has been shown to result in a more potent and broad-spectrum anticancer action.[8]

  • N-1 Substitution: The addition of a hydrophobic substituent, such as a phenylpropyl group, at the N-1 position can increase antiproliferative action, as seen in compound 37j , which also demonstrated G9a antagonist activity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the benzimidazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives and a positive control (e.g., 5-Fluorouracil) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

anticancer_sar_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Benzimidazole Scaffold mods Structural Modifications (R1, R2, N1) start->mods derivs Library of Derivatives mods->derivs assay In vitro Cytotoxicity Assay (e.g., MTT) derivs->assay ic50 IC50 Determination assay->ic50 cell_lines Cancer Cell Lines (HepG-2, MCF-7, etc.) cell_lines->assay sar SAR Analysis ic50->sar lead_opt Optimized Leads sar->lead_opt Identify Lead Compounds & Guide Further Optimization signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., NF-κB, AP-1) mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription tubulin Tubulin Dimers proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation benzimidazole Benzimidazole Derivatives benzimidazole->pi3k Inhibition benzimidazole->erk Inhibition benzimidazole->tubulin Disruption of Polymerization sar_logic cluster_positions Key Substitution Positions cluster_modifications Structural Modifications benzimidazole Benzimidazole Core pos_n1 N-1 Position benzimidazole->pos_n1 pos_c2 C-2 Position benzimidazole->pos_c2 pos_c56 C-5/C-6 Positions benzimidazole->pos_c56 mod_n1 Alkyl/Aryl Groups (Hydrophobicity) pos_n1->mod_n1 mod_c2 Aromatic/Heteroaromatic Rings (π-π stacking, H-bonding) pos_c2->mod_c2 mod_c56 Electron-donating/-withdrawing Groups (Electronic Effects) pos_c56->mod_c56 activity Biological Activity (Anticancer, Antimicrobial, Antiviral) mod_n1->activity Influences mod_c2->activity Influences mod_c56->activity Influences

References

Comparative study of synthesis methods for 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 1H-Benzimidazole-5-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The following sections detail experimental protocols, present comparative performance data, and visualize the reaction pathways to assist researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Synthesis Methods

The synthesis of this compound predominantly involves the cyclocondensation of 3,4-diaminobenzonitrile with a one-carbon electrophile. The choice of this electrophile and the reaction conditions significantly impact the reaction's efficiency, yield, and environmental footprint. This guide focuses on three primary methods: the use of formic acid, orthoesters, and microwave-assisted synthesis.

ParameterMethod 1: Formic AcidMethod 2: Triethyl OrthoformateMethod 3: Microwave-Assisted (Formic Acid)
Starting Material 3,4-Diaminobenzonitrile3,4-Diaminobenzonitrile3,4-Diaminobenzonitrile
Reagent Formic acidTriethyl orthoformateFormic acid
Catalyst Typically none (acid-catalyzed) or mineral acidsTypically none or acid catalyst (e.g., p-TsOH)ZnO nanoparticles
Solvent Formic acid (reagent and solvent) or waterEthanol or solvent-freeSolvent-free
Temperature Reflux (approx. 100-110 °C)Reflux (approx. 80-120 °C)70 °C
Reaction Time 2-6 hours1-4 hours15-30 minutes
Reported Yield Good to Excellent (85-95%)High (90-98%)Excellent (up to 98%)[1][2]
Work-up Neutralization, filtrationEvaporation, crystallizationFiltration, washing
Advantages Readily available and inexpensive reagent.High yielding, often cleaner reaction profile.Rapid synthesis, high yields, energy efficient.
Disadvantages Corrosive reagent, requires careful handling.Higher cost of reagent compared to formic acid.Requires specialized microwave reactor.

Experimental Protocols

Method 1: Synthesis using Formic Acid

This method is a classic and straightforward approach to benzimidazole synthesis.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzonitrile (1.0 eq.) in an excess of formic acid (10-15 eq.).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice-cold water with stirring.

  • Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Method 2: Synthesis using Triethyl Orthoformate

The use of triethyl orthoformate often provides a cleaner reaction with high yields.

Procedure:

  • To a round-bottom flask, add 3,4-diaminobenzonitrile (1.0 eq.) and triethyl orthoformate (3.0-5.0 eq.).

  • Optionally, a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (0.05 eq.) can be added.

  • Heat the mixture to reflux (approximately 80-120 °C, depending on the use of a solvent like ethanol) for 1-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Method 3: Microwave-Assisted Synthesis using Formic Acid

Microwave irradiation offers a significant acceleration of the reaction, leading to a more energy-efficient process.[3][4][5]

Procedure:

  • In a microwave-safe reaction vessel, combine 3,4-diaminobenzonitrile (1.0 eq.), a catalytic amount of ZnO nanoparticles, and a minimal amount of formic acid (1.2-2.0 eq.).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 70 °C for 15-30 minutes.[1][2]

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Reaction Pathway Visualizations

The following diagrams illustrate the synthetic pathways for the described methods.

G cluster_0 Method 1: Formic Acid Pathway 3,4-Diaminobenzonitrile 3,4-Diaminobenzonitrile Intermediate_FA N-(2-amino-4-cyanophenyl)formamide 3,4-Diaminobenzonitrile->Intermediate_FA Formylation Formic Acid Formic Acid Formic Acid->Intermediate_FA 1H-Benzimidazole-5-carbonitrile_FA This compound Intermediate_FA->1H-Benzimidazole-5-carbonitrile_FA Cyclization & Dehydration (Heat)

Caption: Synthesis of this compound via formic acid.

G cluster_1 Method 2: Triethyl Orthoformate Pathway 3,4-Diaminobenzonitrile_TEOF 3,4-Diaminobenzonitrile Intermediate_TEOF Diethoxymethyl intermediate 3,4-Diaminobenzonitrile_TEOF->Intermediate_TEOF Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate_TEOF 1H-Benzimidazole-5-carbonitrile_TEOF This compound Intermediate_TEOF->1H-Benzimidazole-5-carbonitrile_TEOF Cyclization & Elimination (Heat)

Caption: Synthesis of this compound using triethyl orthoformate.

G cluster_2 Method 3: Microwave-Assisted Pathway 3,4-Diaminobenzonitrile_MW 3,4-Diaminobenzonitrile Activated_Complex Activated Complex 3,4-Diaminobenzonitrile_MW->Activated_Complex Formic Acid_MW Formic Acid Formic Acid_MW->Activated_Complex ZnO_Catalyst ZnO Nanoparticles ZnO_Catalyst->Activated_Complex Catalysis 1H-Benzimidazole-5-carbonitrile_MW This compound Activated_Complex->1H-Benzimidazole-5-carbonitrile_MW Microwave Irradiation (70°C) Cyclization & Dehydration

Caption: Microwave-assisted synthesis of this compound.

References

Unveiling the Potential: A Comparative Guide to the Antimicrobial Efficacy of Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic microbes. Among the promising candidates, benzimidazole derivatives have garnered significant attention due to their broad-spectrum antimicrobial activity.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of recently developed benzimidazole compounds against established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Against Key Pathogens: A Quantitative Comparison

The antimicrobial potential of novel benzimidazole derivatives has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several novel compounds compared to standard antimicrobial agents. A lower MIC value indicates greater potency.

Table 1: Antibacterial Activity of Novel Benzimidazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (MRSA)Enterococcus faecalisEscherichia coliKlebsiella pneumoniaeReference
Benzimidazole-Triazole 63a 163248[4]
Benzimidazole-Triazole 63c 832--[4]
Benzimidazole Derivative 62a --2-[4]
Ampicillin 41--[4]
Ceftazidime ----
Linezolid --8-[4]

'-' indicates data not available.

Table 2: Antifungal Activity of Novel Benzimidazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerReference
Benzimidazole Derivative 78c 416[4]
Fluconazole --[4]

'-' indicates data not available.

Deciphering the Mechanism: Inhibition of DNA Gyrase

Several studies suggest that a key mechanism of action for the antimicrobial activity of certain benzimidazole derivatives is the inhibition of bacterial DNA gyrase.[4][5] This essential enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By targeting the GyrB subunit of DNA gyrase, these compounds disrupt DNA synthesis, ultimately leading to bacterial cell death.[4]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Replication->DNA Maintains Benzimidazole Novel Benzimidazole Compound Benzimidazole->DNA_Gyrase Inhibits GyrB subunit

Inhibition of bacterial DNA gyrase by novel benzimidazole compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key antimicrobial susceptibility tests are provided below. These methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the novel benzimidazole compounds and standard antibiotics is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial or fungal colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to antimicrobial agents.[10]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the novel benzimidazole compounds and standard antibiotics are placed on the surface of the inoculated MHA plate using sterile forceps.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A Prepare standardized microbial inoculum (0.5 McFarland) C Broth Microdilution: Inoculate microtiter plates with inoculum and compounds A->C D Agar Disk Diffusion: Inoculate MHA plates and apply antimicrobial disks A->D B Prepare serial dilutions of benzimidazole compounds & standard antibiotics B->C E Incubate plates (16-24 hours) C->E D->E F Determine MIC (lowest concentration with no visible growth) E->F G Measure Zone of Inhibition (mm) E->G

General workflow for antimicrobial efficacy testing.

Conclusion

The presented data demonstrates that novel benzimidazole compounds exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi, with some derivatives showing efficacy comparable or superior to existing antibiotics. Their unique mechanism of action, targeting bacterial DNA gyrase, makes them promising candidates for further development in the fight against drug-resistant infections. The detailed protocols provided herein will facilitate the validation and extension of these findings by the broader scientific community.

References

Benchmarking 1H-Benzimidazole-5-carbonitrile Against Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the benzimidazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of 1H-Benzimidazole-5-carbonitrile, a representative of this chemical class, against other established kinase inhibitors. While direct experimental data for this compound is limited in publicly available literature, this document will leverage data from structurally related benzimidazole derivatives to benchmark its potential performance and highlight the key experimental methodologies used in such evaluations.

Comparative Analysis of Kinase Inhibitor Performance

To contextualize the potential efficacy of this compound, this section presents a comparative table of half-maximal inhibitory concentration (IC50) values for other benzimidazole-based kinase inhibitors against various kinase targets. A lower IC50 value indicates a higher potency of the inhibitor. The selected inhibitors demonstrate the broad range of kinase families that the benzimidazole scaffold can target, including tyrosine kinases and serine/threonine kinases.

Compound/InhibitorTarget Kinase(s)IC50 (µM)Cell Line(s)Reference
Compound 6h (A benzimidazole-hydrazone hybrid)EGFR7.82 - 21.48Various Cancer Cell Lines[3]
HER2
CDK2
AURKC
Compound 6i (A benzimidazole-hydrazone hybrid)EGFR7.82 - 10.21Various Cancer Cell Lines[3]
HER2
CDK2
mTOR
A 1H-benzimidazole-5-carboxylic acid derivative ItkPotent Inhibition (Specific IC50 not provided in abstract)T-cells[4]
A 1-isopropyl-4-amino-6-ether linked benzimidazole ERK5Selective Inhibition (Specific IC50 not provided in abstract)HEK293[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they modulate and the experimental workflows used to assess their activity.

Representative Kinase Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common driver of cancer.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR

EGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_downstream Downstream Analysis biochemical_assay Biochemical Kinase Assay (e.g., IC50 Determination) selectivity_profiling Kinase Selectivity Profiling biochemical_assay->selectivity_profiling cellular_potency Cellular Potency Assay (e.g., Anti-proliferation) selectivity_profiling->cellular_potency target_engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) cellular_potency->target_engagement mechanism_of_action Mechanism of Action Studies target_engagement->mechanism_of_action in_vivo In Vivo Efficacy Studies mechanism_of_action->in_vivo

Workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase, substrate, and kinase reaction buffer to each well.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase or no ATP).

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for ATP).

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify kinase activity using the chosen detection method. For example, with ADP-Glo™, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Anti-proliferative Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.

Western Blot for Target Engagement

This protocol is used to assess whether the kinase inhibitor is engaging its target within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.

Objective: To determine if the test compound inhibits the phosphorylation of a target kinase or its substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one specific for the phosphorylated form of the target protein and one for the total protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency and treat them with various concentrations of the test compound for a defined period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated protein. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different inhibitor concentrations. A decrease in this ratio indicates target engagement.

References

In vitro vs in vivo studies of 1H-Benzimidazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro and In Vivo Studies of 1H-Benzimidazole-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo studies on this compound derivatives, a class of compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate a deeper understanding of the translation of preclinical data from laboratory settings to whole-organism models.

Introduction to this compound Derivatives

This compound derivatives are a promising class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their unique structural framework, featuring a fused benzene and imidazole ring, allows for diverse interactions with various biological targets.[1] This has led to the exploration of their efficacy in a range of diseases, most notably cancer.[2][3] The comparison between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies is a critical step in the drug development pipeline, providing insights into a compound's potential efficacy, toxicity, and pharmacokinetic profile.[4][5]

In Vitro Studies: Assessing Cellular and Molecular Activity

In vitro assays are fundamental for the initial screening and characterization of drug candidates. They provide crucial information on a compound's mechanism of action, potency, and selectivity at the cellular and molecular level.[4] For this compound derivatives, in vitro studies have often focused on their anticancer properties, particularly their ability to inhibit cell proliferation and key enzymes involved in cancer progression.[2][3]

In Vitro Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives, which share a similar structural scaffold with the target compounds and are potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair.[6]

CompoundTarget Cancer Cell LineIC50 (nM)Reference CompoundIC50 (nM)
10a MDA-MB-436 (BRCA-1 mutant)8.7Olaparib3.2
11e MDA-MB-436 (BRCA-1 mutant)12.5Olaparib3.2
11b MDA-MB-436 (BRCA-1 mutant)25.3Olaparib3.2
15e MDA-MB-436 (BRCA-1 mutant)48.9Olaparib3.2
Experimental Protocols: In Vitro Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: Cells are then treated with various concentrations of the benzimidazole derivatives and incubated for a specified period (e.g., 72 hours).[7]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.[9] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]

PARP-1 Inhibition Assay

This chemiluminescent assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.[3]

  • Plate Coating: A 96-well plate is coated with histone, the substrate for PARP-1.[3]

  • Reaction Mixture: A reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is prepared.[3]

  • Inhibitor Addition: Serial dilutions of the benzimidazole derivatives are added to the wells.[3]

  • Enzymatic Reaction: The reaction is initiated by adding the master mix to the wells and incubated for 1 hour.[3]

  • Detection: Streptavidin-HRP, which binds to the biotinylated histones, is added, followed by a chemiluminescent substrate. The light produced is proportional to PARP-1 activity.[3]

  • Measurement: The chemiluminescence is measured using a microplate reader. The reduction in signal in the presence of the inhibitor is used to determine its inhibitory potency.[3]

In Vivo Studies: Evaluating Efficacy and Safety in a Living System

In vivo studies are essential to evaluate a drug candidate's therapeutic efficacy, toxicity, and pharmacokinetic properties in a whole organism, typically in animal models.[10] These studies provide a more comprehensive understanding of how a compound will behave in a complex biological system.[4]

In Vivo Anticancer Efficacy Data

The following table presents hypothetical but representative data on the in vivo antitumor efficacy of a this compound derivative in a mouse xenograft model. Such studies often evaluate the potentiation of standard chemotherapeutic agents like temozolomide (TMZ).[6]

Treatment GroupDosageTumor Growth Inhibition (%)p-value
Vehicle Control -0-
Compound 10a 50 mg/kg25<0.05
Temozolomide (TMZ) 50 mg/kg40<0.01
Compound 10a + TMZ 50 mg/kg each75<0.001
Experimental Protocols: In Vivo Studies

Mouse Xenograft Model for Anticancer Efficacy

This model is widely used to assess the antitumor activity of compounds in a living organism.[10][11]

  • Cell Implantation: Human cancer cells (e.g., MX-1 breast cancer xenograft) are subcutaneously injected into the flank of immunocompromised mice.[11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[10]

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The benzimidazole derivative, vehicle, and/or combination therapy are administered via a specified route (e.g., oral gavage) for a defined period.[10]

  • Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[10][11]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.[10]

Pharmacokinetic Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[12][13]

  • Drug Administration: The benzimidazole derivative is administered to mice, typically via intravenous (IV) and oral (PO) routes, at a specific dose.[14]

  • Blood Sampling: Blood samples are collected at various time points after administration.[12]

  • Plasma Analysis: The concentration of the drug in the plasma is quantified using analytical methods such as LC-MS/MS.

  • Parameter Calculation: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and bioavailability, are calculated.[14]

Visualizing the Path from Lab to Life

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives, from initial in vitro screening to in vivo validation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Correlation synthesis Compound Synthesis screening Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening mechanism Mechanism of Action (e.g., Enzyme Inhibition) screening->mechanism pk_studies Pharmacokinetic Studies (ADME) mechanism->pk_studies Lead Compound Selection efficacy Efficacy Studies (Xenograft Models) pk_studies->efficacy toxicity Toxicology Studies efficacy->toxicity correlation In Vitro-In Vivo Correlation efficacy->correlation toxicity->correlation IND Investigational New Drug (IND) correlation->IND

Caption: Preclinical drug discovery workflow for benzimidazole derivatives.

Signaling Pathway

Many this compound derivatives exert their anticancer effects by inhibiting PARP-1, a crucial enzyme in the DNA damage response pathway.[6] The diagram below illustrates a simplified representation of the PARP-1 signaling pathway and the impact of its inhibition.

G cluster_dna_damage DNA Damage Response cluster_inhibition Effect of Benzimidazole Derivative DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 DNA_damage->PARP1 PARylation PARylation of Proteins PARP1->PARylation PARP1->PARylation Inhibition Inhibition of PARP-1 Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment PARylation->Recruitment Repair DNA Repair Recruitment->Repair Recruitment->Repair Apoptosis Cell Death (Apoptosis) Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->Inhibition Inhibition->Apoptosis

Caption: Simplified PARP-1 signaling pathway and inhibition mechanism.

Conclusion

The journey of a this compound derivative from a promising hit in an in vitro assay to a viable lead compound in in vivo models is a complex but critical process. This guide highlights the importance of a multi-faceted approach, combining robust cellular and molecular assays with well-designed animal studies. The presented data and protocols serve as a resource for researchers in the field, emphasizing the need for rigorous experimental design and objective data interpretation to successfully translate preclinical findings into potential clinical applications. Future research should continue to explore the structure-activity relationships of these derivatives to optimize their efficacy and safety profiles.

References

A Researcher's Guide to Cross-Referencing Experimental and Theoretical NMR Data of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of benzimidazole derivatives is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose. This guide provides a comprehensive comparison of experimental NMR data with theoretical studies for benzimidazoles, offering supporting data, detailed experimental protocols, and a logical workflow for cross-referencing these datasets.

Data Presentation: A Comparative Analysis of NMR Chemical Shifts

The following tables summarize the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for a series of benzimidazole compounds. The theoretical values were obtained using the Gauge-Including Atomic Orbital (GIAO) method with Density Functional Theory (DFT).[1][2][3][4] All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) of Benzimidazole Derivatives in DMSO-d₆.

Compound/PositionExperimental ¹H Chemical Shift (δ, ppm)Theoretical ¹H Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
Benzimidazole
H-28.258.100.15
H-4/H-77.657.550.10
H-5/H-67.227.180.04
N-H12.30--
2-Methylbenzimidazole
H-4/H-77.457.380.07
H-5/H-67.107.050.05
CH₃2.502.450.05
N-H12.20[5]--
2-Phenylbenzimidazole
H-4/H-77.607.520.08
H-5/H-67.21[5]7.150.06
Phenyl H8.18, 7.55[5]8.12, 7.480.06, 0.07
N-H12.95[5]--

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) of Benzimidazole Derivatives in DMSO-d₆.

Compound/PositionExperimental ¹³C Chemical Shift (δ, ppm)Theoretical ¹³C Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
Benzimidazole
C-2141.5140.80.7
C-3a/C-7a138.5137.90.6
C-4/C-7122.5121.90.6
C-5/C-6115.0114.50.5
2-Methylbenzimidazole
C-2151.15[5]150.50.65
C-3a/C-7a138.91[5]138.20.71
C-4/C-7114.17[5]113.60.57
C-5/C-6130.90[5]130.10.80
CH₃14.54[5]14.00.54
2-Phenylbenzimidazole
C-2151.14[5]150.40.74
C-3a/C-7a143.17[5]142.50.67
C-4/C-7122.03[5]121.40.63
C-5/C-6128.86[5]128.20.66
Phenyl C130.10, 129.76, 128.50, 127.36[5]129.5, 129.2, 127.9, 126.80.60, 0.56, 0.60, 0.56

Experimental and Theoretical Protocols

Experimental NMR Data Acquisition

A standardized protocol is crucial for the reproducibility of NMR data. The following methodology is a general guideline for the acquisition of high-quality NMR spectra of benzimidazole derivatives.

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the benzimidazole derivative.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it solubilizes a wide range of benzimidazoles and allows for the observation of the N-H proton.[6]

    • Filter the solution through a glass wool-plugged pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Spectrometer Setup :

    • The NMR spectra are typically recorded on a 200 MHz or higher field spectrometer, such as a Bruker ARX 200.[7]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • For ¹³C NMR, multiplicities can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[7]

Theoretical NMR Chemical Shift Calculation

Theoretical calculations provide a valuable counterpart to experimental data, aiding in signal assignment and structural verification. The GIAO/DFT method is a widely accepted approach for predicting NMR chemical shifts.[1][2][4]

  • Molecular Modeling :

    • The 3D structure of the benzimidazole derivative is built using a molecular modeling software.

    • The geometry of the molecule is then optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

  • NMR Chemical Shift Calculation :

    • The NMR shielding tensors are calculated using the GIAO method at the same level of theory used for geometry optimization.

    • The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using the following equation: δ = σ(ref) - σ(iso), where σ(ref) is the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory.

Workflow for Cross-Referencing Experimental and Theoretical Data

The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical NMR data for the structural elucidation of benzimidazole derivatives.

Cross_Referencing_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Comparative Analysis exp_start Synthesized Benzimidazole Derivative sample_prep Sample Preparation (Dissolution in Deuterated Solvent) exp_start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc exp_shifts Experimental Chemical Shifts (δ) data_proc->exp_shifts comparison Cross-Referencing and Comparison exp_shifts->comparison theo_start Proposed Benzimidazole Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) theo_start->geom_opt nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc shift_conv Conversion to Chemical Shifts (δ) nmr_calc->shift_conv theo_shifts Theoretical Chemical Shifts (δ) shift_conv->theo_shifts theo_shifts->comparison structure_verification Structure Verification/Elucidation comparison->structure_verification

Caption: Workflow for cross-referencing experimental and theoretical NMR data.

References

Comparative Docking Analysis of 1H-Benzimidazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on various 1H-Benzimidazole derivatives. Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This allows researchers to predict the binding affinity and interaction patterns of potential drug candidates, thereby streamlining the drug discovery process.

This guide summarizes quantitative data from several studies, details a generalized experimental protocol for molecular docking, and provides visual representations of the docking workflow and a relevant biological pathway.

Data Presentation: Comparative Docking Scores

The following tables summarize the docking scores of various benzimidazole derivatives against different protein targets as reported in recent literature. The docking score, typically measured in kcal/mol, represents the binding affinity of the ligand to the protein, with more negative values indicating stronger binding.

Table 1: Docking Scores of Benzimidazole Derivatives Against Various Anticancer Targets

CompoundTarget ProteinDocking Score (kcal/mol)Reference
KP1HDAC6-8.6[1]
KP1EGFR-9.5[1]
KP1mTOR-9.7[1]
KP1PI3K-10.3[1]
KP2KDR-9.8[1]
5H7MDHFR-9.5[1]
Compound 24B-Cell Leukemia/Lymphoma-2 (Bcl-2)-8.12[5][6]
2-PhenylbenzimidazoleCDK4/CycD1-8.2[2]

Table 2: Comparative Docking of Keto-Benzimidazoles Against EGFR Wild-Type and T790M Mutant

CompoundEGFR Wild-Type (Binding Energy kcal/mol)EGFR T790M Mutant (Binding Energy kcal/mol)
1c--8.4
7c-8.1-
7d--8.3
11c-7.8-

Data extracted from a study on designed benzimidazole derivatives as EGFR inhibitors.[7]

Table 3: Docking Scores of Benzimidazole-1,3,4-triazole Hybrids Against Carbonic Anhydrase (CA) Isozymes

CompoundhCA I (IC50 in µM)hCA II (IC50 in µM)
5a2.8912.911
5b2.5432.654
5c2.1222.243
5d1.8761.987
5e1.2881.654
5f2.9873.122
5g2.5432.765
5h1.5431.532
5i1.9872.011
5j2.1212.134

This table presents the inhibitory activity (IC50 values) which is a result of the binding predicted by docking. Lower IC50 values indicate higher potency.[8]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol is a synthesis of methodologies reported in various studies on the docking of benzimidazole derivatives.[5][9][10]

1. Preparation of the Macromolecule (Protein):

  • Protein Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.

  • Protonation and Energy Minimization: Hydrogen atoms are added to the protein structure, and the structure is energy minimized using a suitable force field (e.g., MMFF94) to relieve any steric clashes and to obtain a low-energy conformation.

2. Preparation of the Ligands (Benzimidazole Derivatives):

  • Ligand Sketching: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software like ChemDraw.

  • Conversion to 3D and Optimization: The 2D structures are converted to 3D structures. The geometry of the ligands is then optimized to find the most stable conformation, often using a force field like MMFF94.

  • File Format Conversion: The optimized ligand structures are saved in a suitable format (e.g., .pdbqt for AutoDock Vina) for the docking software.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking software will search for favorable binding poses of the ligand.

  • Docking Execution: The docking simulation is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or CLC Drug Discovery Workbench.[5][9][10] The software systematically explores different conformations and orientations of the ligand within the defined active site.

  • Scoring and Ranking: The software calculates the binding affinity (docking score) for each pose and ranks them. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

4. Analysis of Docking Results:

  • Interaction Analysis: The best-ranked pose is analyzed to identify the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Visualization: The protein-ligand complex is visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to qualitatively assess the binding mode.

Mandatory Visualization

G General Workflow for Comparative Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligands Ligand Structures (1H-Benzimidazole Derivatives) Ligand_Prep Ligand Preparation (Energy Minimization) Ligands->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Results Binding Affinity (Docking Score) Docking->Results Interactions Interaction Analysis (H-bonds, etc.) Results->Interactions Comparison Comparative Analysis of Derivatives Interactions->Comparison

Caption: A flowchart illustrating the typical steps in a comparative molecular docking study.

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Cell_Outcomes Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT_mTOR->Cell_Outcomes Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: A diagram of the EGFR signaling pathway, a common target for benzimidazole inhibitors.

References

Safety Operating Guide

Safe Disposal of 1H-Benzimidazole-5-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds like 1H-Benzimidazole-5-carbonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard safety practices and regulatory compliance.

Hazard Profile and Safety Precautions

This compound is a solid, beige, odorless powder.[1] It is classified as a hazardous substance and requires careful handling to avoid exposure.

Key Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use protective gloves inspected for integrity before use.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Quantitative Data Summary
PropertyValue
Physical StatePowder Solid[1]
AppearanceBeige[1]
OdorOdorless[1]
Melting Point171 - 174 °C / 339.8 - 345.2 °F[1]
Boiling Point> 360 °C / > 680 °F @ 760mmHg[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of in accordance with national and local regulations.

Step 1: Waste Collection and Segregation

  • Designated Container: Collect waste this compound in a dedicated, clearly labeled, and sealable container.[3] The container must be compatible with the chemical.

  • Labeling: The waste container must be prominently labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Storage of Chemical Waste

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area.[1]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.

  • Secondary Containment: For liquid suspensions or solutions, secondary containment must be used.[4]

Step 3: Disposal of Contaminated Materials

  • PPE and Labware: Any materials, such as gloves, weighing papers, or pipette tips, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste in the designated container.

  • Spill Cleanup: In the event of a spill, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable container for disposal.[1]

Step 4: Disposal of Empty Containers

  • Handle as Product: Uncleaned, empty containers must be handled with the same precautions as the product itself.

  • Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4] The rinsate should be collected in a designated hazardous waste container.[3]

  • Container Disposal: After proper decontamination, the container may be disposed of as non-hazardous waste, but it is crucial to puncture it to prevent reuse.[3] Always confirm your institution's specific policies on empty container disposal.

Step 5: Arranging for Final Disposal

  • Approved Waste Disposal Plant: The final disposal of this compound waste must be carried out by an approved and licensed waste disposal company.[2]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 1H-Benzimidazole- 5-carbonitrile Waste? is_container_empty Is the container empty? start->is_container_empty collect_waste Collect in a labeled, sealed hazardous waste container. is_container_empty->collect_waste No triple_rinse Triple rinse the container. is_container_empty->triple_rinse Yes store_waste Store waste securely in a designated area. collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate puncture_container Puncture and dispose of the decontaminated container. collect_rinsate->puncture_container puncture_container->store_waste contact_ehs Contact EHS for disposal by an approved waste management company. store_waste->contact_ehs end End contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H-Benzimidazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Plan for 1H-Benzimidazole-5-carbonitrile

This document provides crucial safety and logistical guidance for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE ComponentSpecificationRationale
Hand Protection Disposable nitrile gloves.[4] For extended tasks, consider double-gloving.[4]Protects against incidental skin contact. Nitrile offers good resistance to a range of chemicals.[5][6]
Eye Protection Chemical safety goggles.Protects eyes from splashes and airborne particles.
Body Protection A lab coat must be worn.[4]Prevents contamination of personal clothing and protects the skin.[4]
Footwear Closed-toe shoes.[4]Protects feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dust or vapors.
Handling and Operational Plan

3.1. Engineering Controls

  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Procedural Steps for Handling

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood to avoid generating and inhaling dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[8] The label should include "Hazardous Waste" and the full chemical name.[8]

  • Liquid Waste: Collect all solutions containing this compound in a separate, properly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[9]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Decontamination of Glassware

  • Initial Rinse: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This initial rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Triple Rinse: Subsequently, triple rinse the glassware with the same solvent. The first of these three rinses should also be collected as hazardous waste.[9]

  • Final Wash: After decontamination, the glassware can be washed with soap and water.

4.3. Disposal Method

  • The preferred method for the disposal of this compound waste is controlled incineration by a licensed hazardous waste disposal company.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.[8]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surface handle_experiment->cleanup_decontaminate After Experiment disp_solid Segregate Solid Waste handle_experiment->disp_solid disp_liquid Segregate Liquid Waste handle_experiment->disp_liquid disp_glassware Decontaminate Glassware handle_experiment->disp_glassware cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disp_pickup Arrange for Hazardous Waste Pickup disp_solid->disp_pickup disp_liquid->disp_pickup disp_glassware->disp_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-5-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。